CA-074 methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)/t11-,12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWSRLSPWIEMLQ-YTFOTSKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50881386 | |
| Record name | CA-074-Me | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147859-80-1 | |
| Record name | CA 074 methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147859801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CA-074-Me | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the mechanism of action of CA-074 methyl ester
An In-Depth Technical Guide to the Mechanism of Action of CA-074 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CA-074Me) is a widely utilized tool in cellular biology and pharmacology for the investigation of lysosomal protease function. It is a cell-permeable pro-inhibitor designed for the specific, irreversible inactivation of intracellular Cathepsin B. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action
This compound is not the active inhibitor itself but rather a pro-inhibitor designed for enhanced cellular uptake.[1] Its mechanism can be described as a two-step process:
-
Cellular Permeation and Activation : Due to its esterified carboxyl group, CA-074Me is lipophilic and can readily permeate cellular membranes to enter the cytoplasm.[2][3][4] Once inside the cell, ubiquitous intracellular esterases hydrolyze the methyl ester group, converting the pro-inhibitor into its active, carboxylate form, CA-074.[2][5][6] This active form is less membrane-permeable, effectively trapping it within the cell.
-
Irreversible Inhibition of Cathepsin B : The active inhibitor, CA-074, is a potent and irreversible inhibitor of Cathepsin B, a lysosomal cysteine protease.[4][6][7] CA-074 is a synthetic analogue of E-64, a natural peptidyl epoxide, and its specificity is derived from its structure which is recognized by the active site of Cathepsin B.[8] The inhibition is irreversible, meaning it forms a stable, covalent bond with the enzyme, permanently inactivating it.[4][9]
A critical feature of CA-074's inhibitory action is its strong pH dependence. It is significantly more potent in the acidic environment of the lysosome (pH 4.5-5.0) compared to the neutral pH of the cytosol (pH ~7.2).[4][5][10] This pH sensitivity is conferred by the free carboxyl group on the proline residue of CA-074, which is absent in the pro-inhibitor form.[4][5] In contrast, CA-074Me itself is a very weak inhibitor of Cathepsin B at all pH levels.[4][5]
Quantitative Data: Potency and Selectivity
The efficacy of CA-074 and its pro-inhibitor form is quantified by the half-maximal inhibitory concentration (IC50). The data clearly demonstrates the pH-dependent potency of the active form (CA-074) and the relative inactivity of the pro-inhibitor (CA-074Me).
Table 1: IC50 Values for Cathepsin B Inhibition
| Compound | pH | IC50 Value | Fold Difference (vs. CA-074 at pH 4.6) | Reference(s) |
| CA-074 | 4.6 | 6 nM | 1x | [4][5] |
| 5.5 | 44 nM | ~7x | [4][5][10] | |
| 7.2 | 723 nM | ~120x | [4][5][10] | |
| CA-074Me | 4.6 | 8,900 nM | ~1495x | [4][5] |
| 5.5 | 13,700 nM | ~311x (vs. CA-074 at pH 5.5) | [4][5] | |
| 7.2 | 7,600 nM | ~10x (vs. CA-074 at pH 7.2) | [4][5] |
Table 2: Selectivity Profile of CA-074 against Other Cysteine Cathepsins
While CA-074 is highly selective for Cathepsin B, its pro-drug form, CA-074Me, can show off-target effects by inhibiting Cathepsin L within living cells before it is fully converted.[8][11] However, the active form, CA-074, shows high selectivity, especially at acidic pH.
| Target Enzyme | Inhibition by 16 µM CA-074 (pH 4.6) | Inhibition by 16 µM CA-074 (pH 5.5) | Reference(s) |
| Cathepsin C | No effect | No effect | [4][5] |
| Cathepsin H | No effect | No effect | [4][5] |
| Cathepsin L | No effect | No effect | [4][5] |
| Cathepsin K | Minor (5-20%) | No effect | [4][5] |
| Cathepsin S | Minor (5-20%) | IC50 = 4.8 µM | [4][5] |
| Cathepsin V | Minor (5-20%) | No effect | [4][5] |
| Cathepsin X | Minor (5-20%) | No effect | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Inhibition Assay
This protocol details the direct measurement of enzyme inhibition by CA-074 or CA-074Me using a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 40 mM citrate phosphate, 1 mM EDTA, 5 mM DTT, pH adjusted to 4.6, 5.5, or 7.2)[4]
-
Fluorogenic Cathepsin B substrate (e.g., Z-Phe-Arg-AMC)
-
CA-074 and CA-074Me stock solutions in DMSO
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the inhibitors (CA-074 and CA-074Me) in Assay Buffer. A typical concentration range might be 0.1 nM to 50 µM.[4][5]
-
In the microplate wells, add 50 µL of the diluted inhibitors or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of diluted Cathepsin B enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately begin kinetic reading on the plate reader, measuring the rate of increase in fluorescence (RFU/s) for 15-30 minutes.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Intracellular Cathepsin B Inhibition in Cultured Cells
This protocol describes a method to treat living cells with CA-074Me and subsequently measure the activity of endogenous Cathepsin B.[7][12]
Materials:
-
Cell line of interest (e.g., HL-60, RAW 264.7 macrophages) cultured in appropriate medium.[7][13]
-
CA-074Me stock solution in DMSO.
-
Lysis Buffer (e.g., 100 mM citrate, pH 5.0, 2% CHAPS).[7][12]
-
Cathepsin B activity assay reagents (as in Protocol 1).
-
Protein concentration assay kit (e.g., BCA).
Procedure:
-
Plate cells in a multi-well plate and grow to ~90% confluency.[13]
-
Treat the cells with various concentrations of CA-074Me (e.g., 1 µM to 100 µM) or vehicle control (DMSO) in fresh culture medium.[4][7] Incubate for a desired period (e.g., 2-4 hours) at 37°C.[7][14]
-
After incubation, wash the cells three times with cold PBS to remove excess inhibitor.[7]
-
Lyse the cells by adding Lysis Buffer and scraping.
-
Centrifuge the lysate to pellet cell debris and collect the clarified supernatant.[7]
-
Measure the total protein concentration of the supernatant.
-
Perform a Cathepsin B activity assay on the lysate (as in Protocol 1, using the supernatant as the enzyme source).
-
Normalize the Cathepsin B activity to the total protein concentration for each sample.
-
Calculate the percentage of intracellular Cathepsin B inhibition relative to the vehicle-treated control cells.
Application in Signaling Pathway Analysis: Necroptosis
CA-074Me is a valuable tool for dissecting cellular pathways where Cathepsin B plays a critical role, such as in certain forms of programmed cell death. In necroptosis, lysosomal membrane permeabilization (LMP) can lead to the release of Cathepsin B into the cytosol, contributing to cell death.[1]
By using CA-074Me to inhibit Cathepsin B, researchers can determine if this specific protease is a necessary component for the execution of necroptosis following LMP. A reduction in cell death in the presence of CA-074Me would implicate Cathepsin B as a key mediator in the pathway.[1][14]
Conclusion
This compound serves as an effective pro-inhibitor for the targeted inactivation of intracellular Cathepsin B. Its utility is rooted in its cell permeability and subsequent conversion to the highly potent, pH-sensitive, and irreversible inhibitor CA-074. A thorough understanding of its mechanism, potency, and potential for off-target effects is crucial for the accurate design and interpretation of experiments in basic research and therapeutic development.
References
- 1. angiotensin-1-2-1-8-amide.com [angiotensin-1-2-1-8-amide.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. CA-074Me Protection against Anthrax Lethal Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
The Role of CA-074 Methyl Ester in Studying Neurodegeneration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of CA-074 methyl ester (CA-074 Me), a critical chemical tool used to investigate the complex role of the lysosomal protease Cathepsin B (CTSB) in the pathogenesis of neurodegenerative diseases. By elucidating the mechanisms of CA-074 Me and summarizing its application in various experimental models, this document serves as a technical resource for designing and interpreting studies in the field of neurodegeneration research.
Introduction: The Cathepsin B Conundrum in Neurodegeneration
Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and traumatic brain injury (TBI) are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions is the dysregulation of protein homeostasis, involving proteases within the lysosomal system. Cathepsin B, a lysosomal cysteine protease, has emerged as a protein of significant interest due to its multifaceted and seemingly contradictory roles in neuronal health and disease.[1][2][3]
CTSB is implicated in both neuroprotective and neurotoxic pathways. It can contribute to the clearance of pathogenic protein aggregates like amyloid-beta (Aβ) but is also involved in the production of toxic Aβ species and the promotion of neuroinflammation.[3][4] This dual functionality makes CTSB a complex but compelling target for study. To dissect its specific contributions to disease progression, researchers rely on potent and selective inhibitors. This compound is the most widely used tool for this purpose, enabling the study of intracellular CTSB activity in both cell culture and animal models.[5][6]
Mechanism of Action: From Prodrug to Potent Inhibitor
CA-074 Me is a cell-permeable prodrug of the potent, irreversible Cathepsin B inhibitor, CA-074.[5][7] Its methyl ester formulation allows it to efficiently cross cellular membranes.
-
Intracellular Activation : Once inside the cell, ubiquitous intracellular esterases cleave the methyl ester group, converting CA-074 Me into its active form, CA-074.[5][7][8]
-
Irreversible Inhibition : CA-074 is an epoxysuccinyl peptide designed as a derivative of E-64.[5] It acts as an irreversible inhibitor by forming a covalent bond with the active site cysteine residue (Cys29) of Cathepsin B.[5]
-
pH-Dependent Potency : A critical feature of CA-074 is its pH-dependent inhibitory activity. It is exceptionally potent at the acidic pH of the lysosome (pH ~4.6), with reported IC50 values in the low nanomolar range.[5][9] However, its potency is substantially reduced (by over 100-fold) at the neutral pH of the cytosol (pH ~7.2).[5][9][10] This property is crucial for interpreting experimental results, as CTSB's pathogenic effects are often linked to its leakage from lysosomes into the cytosol.[1][11]
-
Selectivity : CA-074 is highly selective for Cathepsin B over other related cysteine cathepsins, such as L, H, and S, at both acidic and neutral pH.[5][12] However, it is important to note that under strong reducing conditions (e.g., in the presence of DTT or high intracellular glutathione), CA-074 and CA-074 Me may also inactivate Cathepsin L, a factor that requires consideration in experimental design.[13][14]
Dissecting Neurodegenerative Pathways with CA-074 Me
CA-074 Me is instrumental in studying the role of CTSB in key pathological processes, particularly in Alzheimer's disease.
-
Amyloid-β (Aβ) Metabolism : CTSB has a dual role in Aβ processing. It can function as a β-secretase, cleaving the Amyloid Precursor Protein (APP) to initiate the production of Aβ peptides.[3][15] Studies using CA-074 Me in neuronal cells have shown that inhibiting CTSB can reduce the secretion of Aβ by about 50% from the regulated secretory pathway.[15] Conversely, CTSB can also degrade Aβ peptides, suggesting a protective, clearance-related function.[4] CA-074 Me allows researchers to inhibit CTSB activity in different cellular compartments to parse these opposing functions.[16]
-
Neuroinflammation : A crucial aspect of neurodegeneration is chronic neuroinflammation. In disease states, lysosomal leakage allows CTSB to enter the cytosol.[1][11] Cytosolic CTSB can then activate the NOD-like receptor protein 3 (NLRP3) inflammasome, leading to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[4][17] Animal studies have demonstrated that CA-074 Me can suppress this NLRP3 inflammasome activation, thereby reducing neuroinflammation and inhibiting the progression of AD-like pathology in transgenic mice.[17][18]
-
Neuronal Death : The release of CTSB into the cytosol is a potent trigger for apoptotic and other cell death pathways.[1] By inhibiting this rogue cytosolic activity, CA-074 Me has been shown to protect neurons from cell death in various models, including primate hippocampus and primary cortical neurons treated with toxins.[2][3][19]
Data Presentation: Quantitative Effects of CA-074 Me
The following tables summarize quantitative data from key studies, illustrating the efficacy of CA-074 Me in various experimental settings.
Table 1: Inhibitory Potency and Selectivity of CA-074 and its Prodrug, CA-074 Me
| Compound | Target Protease | pH | IC50 (nM) | Potency (kinact/KI) (M-1s-1) | Reference |
|---|---|---|---|---|---|
| CA-074 | Cathepsin B | 4.6 | 6 | 1,300,000 | [5][9] |
| Cathepsin B | 5.5 | 44 | 140,000 | [5][9] | |
| Cathepsin B | 7.2 | 723 | 8,000 | [5][9] | |
| Cathepsin L | 5.5 | >16,000 | N/A | [5] | |
| Cathepsin S | 5.5 | 4,800 | N/A | [5] | |
| Cathepsin K | 5.5 | >16,000 | N/A | [5] | |
| CA-074 Me | Cathepsin B | 4.6 | 8,900 | 550 | [5] |
| Cathepsin B | 5.5 | 13,700 | 530 | [5] | |
| Cathepsin B | 7.2 | 7,600 | 530 | [5] |
| | Other Cathepsins | 4.6-7.2 | >16,000 | N/A |[5][9] |
Table 2: Effects of CA-074 Me in In Vitro Models of Neurodegeneration
| Cell Model | Treatment Concentration | Duration | Key Quantitative Effects | Reference |
|---|---|---|---|---|
| Neuronal Chromaffin Cells | Not specified | Not specified | ~50% reduction in extracellular Aβ released via regulated secretory pathway | [15] |
| Cultured Chicken Astrocytes | Not specified | Not specified | Reduced Aβ2-x levels to 18.2 ± 2.6% of control | [16] |
| Primary Rat Cortical Neurons | Not specified | Not specified | Protected against okadaic acid-induced cell death; reduced APP accumulation | [19] |
| Macrophages | 10-50 µM | 2 hours | Protected cells from lethal toxin-induced death | [8][20] |
| Bone Marrow Monocytes | 5-50 µM | 48 hours | Inhibited RANK-ligand induced osteoclastogenesis |[20] |
Table 3: Effects of CA-074 Me in In Vivo Models of Neurodegeneration
| Animal Model | Dosage & Route | Duration | Key Quantitative Effects | Reference |
|---|---|---|---|---|
| AD Transgenic Mice (APP/PS1) | Not specified | Not specified | Significantly lower latency in Morris water maze; reduced Aβ protein expression | [17] |
| London APP Mice | Not specified (i.c.v.) | Not specified | Improved memory deficit; reduced amyloid plaque load; reduced brain Aβ40 & Aβ42 | [7] |
| TBI Mouse Model | 4-10 mg/kg | Not specified | Reduced memory deficits and brain lesion volume | [5] |
| Rat dMCAO (Stroke) Model | 16 nmol (i.c.v.) | Post-injury | Reduced neuronal loss and gliosis in substantia nigra | [21] |
| Guinea Pig Polymyositis | 4 mg/kg/day (i.m.) | 7 days | Reduced inflammation scores and apoptosis; increased Bcl-2/Bax ratio |[20][22] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for using CA-074 Me.
Protocol 1: In Vitro Inhibition and Activity Assay in Cell Lysates
This protocol measures the ability of CA-074 Me to inhibit intracellular Cathepsin B activity.
-
Cell Culture and Treatment :
-
Plate cells (e.g., primary neurons, microglia, or a relevant cell line) in a suitable format (e.g., 96-well plate) and grow to ~90% confluency.
-
Prepare a stock solution of CA-074 Me in DMSO.
-
Pre-treat cells with desired concentrations of CA-074 Me (e.g., 10 µM to 50 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours) in culture media at 37°C.[8][20]
-
-
Cell Lysis :
-
Wash cells three times with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 100 mM citrate, pH 5.0, 2% CHAPS).[7]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.
-
Collect the clarified supernatant for the activity assay.
-
-
Cathepsin B Activity Assay (Fluorometric) :
-
Prepare an assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5) containing a cysteine protease activator like DTT (e.g., 2 mM).
-
In a black 96-well plate, add a volume of cell lysate to the assay buffer.
-
Initiate the reaction by adding a fluorogenic Cathepsin B substrate, such as Z-Arg-Arg-AMC (Nα-CBZ-L-arginyl-L-arginine 7-amido-4-methylcoumarin), to a final concentration of ~150 µM.[23]
-
Immediately measure the fluorescence kinetics on a plate reader (Excitation: ~350-360 nm, Emission: ~440-460 nm) at 37°C for 30 minutes.[23]
-
-
Data Analysis :
-
Calculate the rate of substrate cleavage (Relative Fluorescent Units per minute) from the linear portion of the curve.
-
Compare the activity in CA-074 Me-treated samples to vehicle-treated controls to determine the percent inhibition.
-
Protocol 2: In Vivo Administration in an AD Mouse Model
This protocol outlines the systemic administration of CA-074 Me to assess its effects on AD pathology.
-
Animal Model :
-
Use a relevant transgenic mouse model of Alzheimer's disease, such as APP/PS1 or 5xFAD mice, along with age-matched wild-type controls.
-
-
Inhibitor Preparation and Administration :
-
CA-074 Me is typically administered via intraperitoneal (i.p.) injection or intracerebroventricular (i.c.v.) infusion. For i.p. injection, a common dosage is 4-10 mg/kg/day.[5][20]
-
To prepare for i.p. injection, dissolve CA-074 Me in a vehicle suitable for in vivo use. A common formulation is 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder ddH₂O.[7] The solution should be prepared fresh.
-
-
Treatment Paradigm :
-
Begin treatment at an age relevant to the model's pathology onset.
-
Administer CA-074 Me or vehicle to respective groups daily or as determined by the study design for a period of several weeks to months.
-
-
Outcome Measures :
-
Behavioral Testing : Perform cognitive assessments like the Morris Water Maze or Y-maze to evaluate learning and memory.[17]
-
Tissue Collection : At the end of the study, perfuse animals with saline and collect brains. One hemisphere can be fixed for immunohistochemistry and the other flash-frozen for biochemical analysis.
-
Biochemical Analysis : Homogenize brain tissue to measure levels of Aβ40 and Aβ42 by ELISA, and levels of CTSB, APP, and inflammatory markers (e.g., NLRP3, IL-1β) by Western blot.[7][17]
-
Immunohistochemistry : Stain fixed brain sections for amyloid plaques (e.g., with Thioflavin S or antibodies like 6E10) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Conclusion
This compound is an indispensable pharmacological tool for probing the function of Cathepsin B in the context of neurodegeneration. Its ability to permeate cells and selectively inhibit intracellular CTSB has allowed researchers to untangle the enzyme's complex roles in amyloid-β processing, neuroinflammatory signaling, and neuronal survival. The wealth of data generated from studies using CA-074 Me has solidified Cathepsin B's position as a key player in the pathology of Alzheimer's disease and other related disorders. As research progresses, the careful and methodologically sound application of CA-074 Me will continue to be vital for validating CTSB as a potential therapeutic target for these devastating conditions.
References
- 1. Cathepsin B in neurodegeneration of Alzheimer's disease, traumatic brain injury, and related brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin B-A Neuronal Death Mediator in Alzheimer's Disease Leading to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutral pH-Selective Inhibition of Cytosolic Cathepsin B: A Novel Drug Targeting Strategy for Traumatic Brain Injury and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. CA-074Me Protection against Anthrax Lethal Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Cathepsin B in Neurodegeneration of Alzheimer’s Disease, Traumatic Brain Injury, and Related Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 16. The Role of Cathepsin B in the Degradation of Aβ and in the Production of Aβ Peptides Starting With Ala2 in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, an inhibitor of cathepsin B, combined with the calcium channel blocker Nimodipine inhibits NLRP3 inflammasome activation and alleviates the lesions of Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. glpbio.com [glpbio.com]
- 21. Frontiers | Inhibition of Cathepsins B Induces Neuroprotection Against Secondary Degeneration in Ipsilateral Substantia Nigra After Focal Cortical Infarction in Adult Male Rats [frontiersin.org]
- 22. Administration of cathepsin B inhibitor CA-074Me reduces inflammation and apoptosis in polymyositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of cathepsin B activity attenuates extracellular matrix degradation and inflammatory breast cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Cancer Potential of CA-074 Methyl Ester: A Technical Guide for Researchers
An In-depth Examination of the Cathepsin B Inhibitor in Oncology Research
This technical guide provides a comprehensive overview of the anti-cancer effects of CA-074 methyl ester (CA-074Me), a cell-permeable inhibitor of the lysosomal cysteine protease, cathepsin B. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its mechanism of action, relevant signaling pathways, and experimental data. We present quantitative data in structured tables, detail key experimental protocols, and visualize complex biological processes through diagrams to facilitate a deeper understanding of CA-074Me as a potential therapeutic agent.
Introduction to this compound and its Target, Cathepsin B
This compound is a prodrug that can readily cross cell membranes. Once inside the cell, it is hydrolyzed by intracellular esterases to its active form, CA-074.[1][2] CA-074 is a potent and selective inhibitor of cathepsin B, a lysosomal cysteine protease that is frequently overexpressed in a variety of human cancers.[3][4] The upregulation of cathepsin B in malignant tissues is often associated with increased tumor invasion, metastasis, and angiogenesis.[5][6] This has positioned cathepsin B as a compelling target for anti-cancer drug development.
However, it is crucial to note that some studies suggest CA-074Me may also inhibit cathepsin L, particularly under the reducing conditions found within the intracellular environment.[7][8] This potential for off-target effects should be a key consideration in the design and interpretation of experiments.
Mechanism of Action: Inhibition of Cathepsin B
The primary mechanism by which CA-074Me exerts its anti-cancer effects is through the irreversible inhibition of cathepsin B.[9] By blocking the enzymatic activity of cathepsin B, CA-074Me can interfere with several key processes that contribute to cancer progression.
Impact on Apoptosis
Cathepsin B has a dual and context-dependent role in apoptosis. It can promote apoptosis by activating pro-apoptotic Bcl-2 family members like Bax, leading to mitochondrial dysfunction and caspase activation. Conversely, it can also have anti-apoptotic functions.[3][5] By inhibiting cathepsin B, CA-074Me can modulate the delicate balance of pro- and anti-apoptotic proteins, often leading to an increase in the Bcl-2/Bax ratio and a reduction in apoptosis in some cancer models.
Inhibition of Invasion and Metastasis
Cathepsin B plays a critical role in the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis.[6] It can directly degrade ECM components and also activate other proteases, such as matrix metalloproteinases (MMPs), which further contribute to ECM breakdown. Inhibition of cathepsin B by CA-074Me is therefore expected to reduce the invasive and metastatic potential of cancer cells.
Quantitative Data on this compound Activity
Table 1: Inhibitory Potency (IC50) of CA-074 and CA-074Me against Cathepsin B at Different pH Values [9]
| Compound | pH | IC50 (µM) |
| CA-074 | 4.6 | 0.006 |
| CA-074 | 5.5 | 0.044 |
| CA-074 | 7.2 | 0.723 |
| CA-074Me | 4.6 | 8.9 |
| CA-074Me | 5.5 | 13.7 |
| CA-074Me | 7.2 | 7.6 |
Table 2: Selectivity of CA-074 and CA-074Me against a Panel of Cysteine Cathepsins [9]
| Cathepsin | CA-074 IC50 (nM) at pH 5.5 | CA-074Me IC50 (nM) at pH 5.5 |
| Cathepsin B | 44 | 13700 |
| Cathepsin L | >16000 | >16000 |
| Cathepsin K | >16000 | >16000 |
| Cathepsin S | >16000 | >16000 |
| Cathepsin V | >16000 | >16000 |
| Cathepsin X | >16000 | >16000 |
Note: The selectivity data highlights that while CA-074 is highly selective for Cathepsin B, its methyl ester form is a significantly weaker inhibitor in enzymatic assays.
Signaling Pathways Modulated by this compound
The inhibition of cathepsin B by CA-074Me can impact multiple signaling pathways crucial for cancer cell survival and progression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to investigate the anti-cancer effects of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with CA-074Me
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cancer cells with CA-074Me for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as Bax and Bcl-2.
Materials:
-
Cancer cells treated with CA-074Me
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Matrigel Invasion Assay (Boyden Chamber Assay)
This assay measures the invasive capacity of cancer cells through a basement membrane matrix.
Materials:
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Resuspend cancer cells in serum-free medium, with or without CA-074Me.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add complete medium (containing a chemoattractant like FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells in several microscopic fields.
Conclusion and Future Directions
This compound represents a valuable research tool for investigating the role of cathepsin B in cancer. Its ability to inhibit this key protease provides a mechanism to probe the intricate signaling pathways involved in apoptosis, invasion, and metastasis. The data presented in this guide underscore the potential of targeting cathepsin B as a therapeutic strategy.
Future research should focus on:
-
Expanding the quantitative dataset: Determining the IC50 values of CA-074Me in a broader range of cancer cell lines is essential for identifying sensitive cancer types.
-
In vivo studies: Comprehensive in vivo studies are needed to translate the in vitro findings and to evaluate the anti-tumor efficacy and potential toxicity of CA-074Me in preclinical models.
-
Combination therapies: Investigating the synergistic effects of CA-074Me with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.
-
Clarifying off-target effects: Further studies are required to fully understand the extent to which CA-074Me inhibits other proteases, such as cathepsin L, within the cellular environment and the functional consequences of this inhibition.
By addressing these key areas, the scientific community can further elucidate the therapeutic potential of this compound and pave the way for the development of novel anti-cancer agents targeting cathepsin B.
References
- 1. Cathepsin-B and cathepsin-L expression levels do not correlate with sensitivity of tumour cells to TNF-α-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of CA-074 Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CA-074 methyl ester (CA-074Me) is a cell-permeable, selective inhibitor of the lysosomal cysteine protease, Cathepsin B (CatB). Emerging evidence has highlighted its potent anti-inflammatory properties, primarily through the modulation of the NLRP3 inflammasome signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of CA-074Me, a compilation of quantitative data from various in vitro and in vivo studies, detailed experimental protocols for assessing its anti-inflammatory effects, and visual representations of the key signaling pathways and experimental workflows.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and autoimmune conditions. A key player in the inflammatory cascade is the NLRP3 inflammasome, a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Cathepsin B, a lysosomal cysteine protease, has been identified as a critical upstream activator of the NLRP3 inflammasome. Its release from lysosomes into the cytosol is a key event that initiates the assembly and activation of the inflammasome complex. Therefore, the inhibition of Cathepsin B presents a promising therapeutic strategy for mitigating NLRP3-mediated inflammation.
This compound is a prodrug of CA-074, a potent and selective irreversible inhibitor of Cathepsin B. The methyl ester modification enhances its cell permeability, allowing it to effectively reach its intracellular target.[1] Once inside the cell, it is hydrolyzed by intracellular esterases into its active form, CA-074, which then covalently binds to and inhibits Cathepsin B.[2] This guide explores the anti-inflammatory properties of this compound, providing a comprehensive resource for researchers in the field.
Mechanism of Action: Inhibition of the NLRP3 Inflammasome Pathway
The primary anti-inflammatory mechanism of this compound is its inhibition of Cathepsin B, which in turn prevents the activation of the NLRP3 inflammasome.
The NLRP3 Inflammasome Activation Pathway:
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A variety of stimuli, including ATP, crystalline substances, and lysosomal destabilization, can trigger this second step. Lysosomal rupture leads to the release of its contents, including Cathepsin B, into the cytosol.
Role of Cathepsin B and Inhibition by CA-074:
Cytosolic Cathepsin B is believed to directly or indirectly lead to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the ASC (apoptosis-associated speck-like protein containing a CARD) adaptor protein, and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of pro-caspase-1 into its active form, Caspase-1. Active Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell and mediate a potent inflammatory response.
This compound, by being converted to CA-074 intracellularly, directly inhibits the enzymatic activity of Cathepsin B. This prevents the downstream activation of the NLRP3 inflammasome, leading to a significant reduction in the production and release of IL-1β and IL-18.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of CA-074 and this compound
| Compound | Target | Assay Condition (pH) | IC50 | Reference |
| CA-074 | Cathepsin B | 4.6 | 6 nM | [3] |
| CA-074 | Cathepsin B | 5.5 | 44 nM | [3] |
| CA-074 | Cathepsin B | 7.2 | 723 nM | [3] |
| This compound | Cathepsin B | 4.6 | 8.9 µM | [3] |
| This compound | Cathepsin B | 5.5 | 13.7 µM | [3] |
| This compound | Cathepsin B | 7.2 | 7.6 µM | [3] |
Table 2: In Vivo Efficacy of this compound in a Model of Polymyositis
| Treatment Group | Inflammation Score (Arbitrary Units) | CD68+ Cells (cells/mm²) | TNF-α+ Cells (cells/mm²) | Reference |
| Control (CVB1-induced PM) | 3.8 ± 0.5 | 125 ± 15 | 85 ± 10 | [4] |
| CA-074Me (4 mg/kg/day) | 1.5 ± 0.3 | 55 ± 8 | 30 ± 5* | [4] |
| p < 0.05 compared to control |
Table 3: Effect of this compound on NLRP3 Inflammasome Components in an Alzheimer's Disease Mouse Model
| Treatment Group | IL-1β Levels | Caspase-1 Protein Expression | NLRP3 Protein Expression | Reference |
| Control (AD mice) | High | High | High | [5] |
| CA-074Me | Significantly lower (p < 0.001) | Significantly lower | Lower | [5] |
Note: Specific concentrations for IL-1β and fold changes for protein expression were not provided in the abstract.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (IL-1β, IL-18)
-
Coating: Coat a 96-well microplate with capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-1β) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples (cell culture supernatants or tissue homogenates) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Western Blot for NLRP3 and Caspase-1
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NLRP3, Caspase-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Immunohistochemistry (IHC) for CD68 and TNF-α
-
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount them on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against CD68 or TNF-α overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-HRP complex.
-
Chromogen: Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.
-
Microscopy: Examine the slides under a light microscope and quantify the number of positive cells or the staining intensity.
TUNEL Assay for Apoptosis Detection
-
Tissue Preparation: Prepare paraffin-embedded tissue sections as described for IHC.
-
Permeabilization: After deparaffinization and rehydration, permeabilize the sections with Proteinase K.
-
Equilibration: Incubate the sections with equilibration buffer.
-
TdT Labeling: Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP to label the 3'-OH ends of fragmented DNA.
-
Detection: Apply a streptavidin-HRP conjugate.
-
Chromogen: Develop the signal with DAB.
-
Counterstaining: Counterstain with methyl green or hematoxylin.
-
Microscopy: Analyze the sections under a light microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
Conclusion
This compound is a valuable research tool for investigating the role of Cathepsin B in inflammation. Its ability to potently and selectively inhibit Cathepsin B in a cellular context allows for the detailed study of the downstream consequences, particularly the inhibition of the NLRP3 inflammasome pathway. The data presented in this guide demonstrate the significant anti-inflammatory effects of this compound in both in vitro and in vivo models. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of targeting Cathepsin B in inflammatory diseases. Further research focusing on more precise quantification of its in vivo efficacy and its effects in a wider range of inflammatory models is warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Administration of cathepsin B inhibitor CA-074Me reduces inflammation and apoptosis in polymyositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of cathepsin B, combined with the calcium channel blocker Nimodipine inhibits NLRP3 inflammasome activation and alleviates the lesions of Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Protective Role of CA-074 Methyl Ester in Maintaining Lysosomal Membrane Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysosomal membrane permeabilization (LMP) is a critical cellular event implicated in a variety of pathological conditions, triggering programmed cell death pathways such as apoptosis and necroptosis, as well as inflammatory responses. The release of potent lysosomal hydrolases, including cathepsins, into the cytosol initiates these damaging cascades. CA-074 methyl ester (CA-074 Me), a cell-permeable prodrug, is rapidly gaining attention for its ability to mitigate these effects. Once inside the cell, it is converted by intracellular esterases to its active form, CA-074, a highly selective and potent inhibitor of cathepsin B. This guide provides an in-depth technical overview of the mechanism of action of CA-074 Me, its profound effect on preventing LMP, and detailed experimental protocols for its study. Furthermore, it presents key signaling pathways involved in LMP-induced cellular damage and the protective role of CA-074 Me, visualized through detailed diagrams.
Introduction to this compound and Lysosomal Membrane Permeabilization
Lysosomes, once viewed simply as cellular recycling centers, are now recognized as central signaling hubs that dictate cell fate under stress. The integrity of the lysosomal membrane is paramount for cellular homeostasis. Various stimuli, including oxidative stress, certain drugs, and pathological protein aggregates, can induce LMP, leading to the leakage of lysosomal contents.
Among the most detrimental of these leaked components is cathepsin B, a cysteine protease that, once in the neutral pH of the cytosol, can activate downstream cell death and inflammatory pathways. CA-074 Me emerges as a critical research tool and potential therapeutic agent by effectively targeting intracellular cathepsin B. As a methyl ester derivative of CA-074, it readily crosses the cell membrane.[1][2] Intracellularly, non-specific esterases hydrolyze the methyl ester, trapping the now active and cell-impermeable CA-074 inside the cell where it can exert its inhibitory effect on cathepsin B.[3]
Mechanism of Action of this compound
CA-074 Me is an irreversible inhibitor of cathepsin B.[4] Its active form, CA-074, covalently binds to the active site of cathepsin B, preventing it from cleaving its substrates. The selectivity of CA-074 for cathepsin B over other cathepsins, such as L and S, is a key feature, although some off-target inhibition of cathepsin L has been noted under reducing conditions.[5]
The primary protective effect of CA-074 Me against LMP is believed to be indirect. By inhibiting the activity of any cathepsin B that may have already leaked from the lysosome, CA-074 Me prevents the amplification of a positive feedback loop where cathepsin B can cleave other cellular components, leading to further lysosomal damage and a wider release of lysosomal enzymes.
Quantitative Data on CA-074 and CA-074 Me Inhibition
The inhibitory potency of CA-074 and its methyl ester has been quantified in various studies. The following tables summarize key quantitative data.
| Inhibitor | Target | IC50 Value | pH | Reference |
| CA-074 Me | Cathepsin B | 36.3 nM | Not Specified | [5] |
| CA-074 | Cathepsin B | 6 nM | 4.6 | |
| CA-074 | Cathepsin B | 44 nM | 5.5 | |
| CA-074 | Cathepsin B | 723 nM | 7.2 | |
| CA-074 Me | Cathepsin B | 8.9 µM | 4.6 | |
| CA-074 Me | Cathepsin B | 13.7 µM | 5.5 | |
| CA-074 Me | Cathepsin B | 7.6 µM | 7.2 |
Table 1: IC50 Values of CA-074 and this compound against Cathepsin B. The inhibitory concentration (IC50) varies depending on the pH, with CA-074 being most potent at the acidic pH characteristic of the lysosomal lumen.
| Cell Line | Treatment | CA-074 Me Concentration | Duration | % Inhibition of Cathepsin B | Reference |
| Human Gingival Fibroblasts | CA-074 Me | 1 µM | 3 hours | Selective inactivation | [3] |
| McNtcp.24 cells | Glycodeoxycholic acid (GCDC) + CA-074 Me | 0.1 µM | 2 hours | Reduced GCDC-mediated increase in cathepsin B activity | [5] |
Table 2: Cellular Inhibition of Cathepsin B by this compound. These studies demonstrate the efficacy of CA-074 Me in inhibiting intracellular cathepsin B activity in different cell models.
Experimental Protocols for Studying LMP and the Effect of CA-074 Me
Accurate assessment of LMP is crucial for understanding the protective effects of CA-074 Me. The following are detailed protocols for commonly used assays.
This compound Treatment Protocol in Cell Culture
This protocol provides a general guideline for treating cultured cells with CA-074 Me to study its effect on LMP.
-
Cell Plating: Seed cells in an appropriate culture vessel (e.g., 96-well plate for viability assays, chamber slides for microscopy) and allow them to adhere overnight.
-
Preparation of CA-074 Me Stock Solution: Dissolve CA-074 Me in DMSO to prepare a stock solution of 10 mM. Store aliquots at -20°C.[2]
-
Pre-treatment with CA-074 Me: Dilute the CA-074 Me stock solution in fresh cell culture medium to the desired final concentration (typically ranging from 10 to 50 µM). Remove the old medium from the cells and add the medium containing CA-074 Me.
-
Incubation: Incubate the cells with CA-074 Me for a period of 1 to 2 hours prior to inducing LMP. This pre-incubation allows for the cellular uptake and conversion of CA-074 Me to its active form.
-
Induction of LMP: After the pre-incubation period, introduce the LMP-inducing agent (e.g., L-leucyl-L-leucine methyl ester (LLOMe), hydrogen peroxide, or other cytotoxic compounds) to the culture medium.
-
Analysis: Following the desired treatment duration with the LMP inducer, proceed with the chosen assay to assess lysosomal integrity (e.g., Acridine Orange Staining, Galectin-3 Puncta Assay, or Fluorescent Dextran Release Assay).
Acridine Orange Staining for Lysosomal Integrity
Acridine orange (AO) is a lysosomotropic fluorescent dye that accumulates in acidic compartments. In healthy cells with intact lysosomes, AO fluoresces bright red. Upon LMP, the dye leaks into the cytosol and nucleus, where it binds to DNA and RNA and fluoresces green.[6]
-
Cell Preparation: Culture cells on glass coverslips or in a clear-bottom 96-well plate.
-
AO Staining Solution: Prepare a fresh 5 µg/mL solution of acridine orange in cell culture medium.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the AO staining solution to the cells and incubate for 15 minutes at 37°C in the dark.[7]
-
Washing: Remove the staining solution and wash the cells three times with PBS.
-
Treatment: Treat the cells with the LMP-inducing agent in the presence or absence of CA-074 Me pre-treatment.
-
Imaging: Visualize the cells immediately using a fluorescence microscope. Healthy cells will exhibit red punctate fluorescence within lysosomes. Cells undergoing LMP will show a decrease in red fluorescence and an increase in diffuse green fluorescence throughout the cell.
-
Quantification (Optional): The ratio of red to green fluorescence intensity can be quantified using image analysis software or a plate reader to assess the degree of LMP.
Galectin-3 Puncta Immunofluorescence Assay for LMP
Galectins are cytosolic proteins that recognize and bind to β-galactosides, which are normally present on the luminal side of the lysosomal membrane. Upon membrane damage, these glycans become exposed to the cytosol, leading to the recruitment of galectins, such as galectin-3, to the damaged lysosomes, forming visible puncta.[8]
-
Cell Preparation: Grow cells on sterile glass coverslips in a 12-well plate to 50-70% confluency.[9]
-
Treatment: Pre-treat cells with CA-074 Me, followed by the addition of an LMP-inducing agent.
-
Fixation: After treatment, wash the cells once with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9]
-
Permeabilization: Wash the cells once with PBS and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.[9]
-
Blocking: Wash the cells with PBS and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against galectin-3 (e.g., BD Pharmingen #556904, 1:100 dilution) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining, and visualize using a fluorescence or confocal microscope. The number and intensity of galectin-3 puncta per cell can be quantified to measure the extent of LMP.
Fluorescent Dextran Release Assay
This assay involves pre-loading lysosomes with fluorescently-labeled dextran. In healthy cells, the dextran is sequestered within the punctate lysosomes. Following LMP, the dextran is released into the cytosol, resulting in a diffuse cytoplasmic fluorescence.[10]
-
Loading with Fluorescent Dextran: Incubate cells with medium containing fluorescently-labeled dextran (e.g., 50-200 µg/mL of Alexa Fluor 488-dextran, 10 kDa) for 2 to 16 hours.[11][12]
-
Chase: After loading, wash the cells twice with PBS and incubate in fresh, dextran-free medium for at least 2 hours to allow for the clearance of any dextran in endosomes.[11]
-
Treatment: Induce LMP in the presence or absence of CA-074 Me pre-treatment.
-
Imaging: Monitor the cells using live-cell imaging or fix and image at desired time points. A shift from a punctate to a diffuse fluorescence pattern indicates LMP. The size of the pores in the lysosomal membrane can be estimated by using dextrans of different molecular weights.[10]
Signaling Pathways and the Role of CA-074 Me
LMP is a central event that can trigger multiple downstream signaling pathways. CA-074 Me, by inhibiting cathepsin B, can effectively block or attenuate these pathways.
LMP-Induced Apoptosis
The release of cathepsin B into the cytosol can initiate the intrinsic pathway of apoptosis. Cytosolic cathepsin B can cleave Bid to truncated Bid (tBid), which in turn activates Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
LMP in Necroptosis
Necroptosis is a form of programmed necrosis that is typically activated when apoptosis is inhibited. A key step in necroptosis is the phosphorylation and oligomerization of Mixed Lineage Kinase Domain-Like protein (MLKL).[1] Activated MLKL translocates to the plasma membrane and to lysosomal membranes, inducing their permeabilization.[1] The subsequent release of cathepsin B contributes to the execution of necroptotic cell death.
LMP and NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that, upon activation, leads to the maturation of pro-inflammatory cytokines IL-1β and IL-18. Particulate matter and other stimuli can be phagocytosed, leading to lysosomal destabilization and the release of cathepsin B.[13] Cytosolic cathepsin B is thought to be one of the upstream signals that triggers the assembly and activation of the NLRP3 inflammasome.[14]
Conclusion
This compound is an invaluable tool for studying the intricate role of cathepsin B and lysosomal membrane permeabilization in a multitude of cellular processes. Its ability to selectively inhibit intracellular cathepsin B provides a means to dissect the molecular mechanisms underlying LMP-induced cell death and inflammation. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate the protective effects of CA-074 Me and to explore the therapeutic potential of targeting lysosomal stability. As our understanding of the central role of lysosomes in health and disease continues to grow, the importance of specific and potent inhibitors like CA-074 Me will undoubtedly increase.
References
- 1. angiotensin-1-2-1-8-amide.com [angiotensin-1-2-1-8-amide.com]
- 2. tnfalphainhibitors.com [tnfalphainhibitors.com]
- 3. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA-074Me Protection against Anthrax Lethal Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
- 10. Visualizing Lysosomal Membrane Permeabilization by Fluorescent Dextran Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jneuropsychiatry.org [jneuropsychiatry.org]
Methodological & Application
Application Notes and Protocols for CA-074 Methyl Ester in Macrophage Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of CA-074 methyl ester (CA-074 Me), a cell-permeable inhibitor of Cathepsin B, in the treatment of macrophages. These guidelines are based on published research and are intended to assist in the design and execution of relevant experiments.
Introduction and Mechanism of Action
This compound is a widely used pro-inhibitor for the selective study of intracellular Cathepsin B (CTSB) functions.[1] Its methyl ester modification enhances cell permeability, allowing it to cross the cell membrane.[2] Once inside the cell, intracellular esterases hydrolyze CA-074 Me into its active form, CA-074, which is a potent and selective irreversible inhibitor of Cathepsin B.[1][3]
In macrophages, Cathepsin B is a lysosomal cysteine protease implicated in various critical cellular processes, including:
-
Inflammasome Activation: Cathepsin B has been linked to the activation of the NLRP3 inflammasome.[4]
-
Ferroptosis: It has been identified as a therapeutic target for ferroptosis, a form of iron-dependent programmed cell death, in macrophages.[5]
-
Apoptosis and Inflammation: Inhibition of Cathepsin B has been shown to reduce inflammation and apoptosis in disease models involving macrophages.[6]
The conversion of the CA-074 Me prodrug to the active CA-074 inhibitor is a critical step for its intracellular activity.
Caption: Mechanism of CA-074 Me action in macrophages.
Recommended Concentration and Quantitative Data Summary
The optimal concentration of CA-074 Me can vary depending on the macrophage cell type, experimental conditions, and the specific pathway being investigated. In numerous cellular studies, the concentration of CA-074 Me used to inhibit intracellular cathepsin B generally ranges from 10 µM to 50 µM.[3]
The following table summarizes effective concentrations from various studies:
| Application/Target Pathway | Macrophage Cell Type | CA-074 Me Concentration | Treatment Duration | Key Findings |
| Inhibition of Ferroptosis | RAW 264.7 | 10, 20, 40, 80, 160 µM | 36 hours | Reduced hemin-induced ferroptosis and lipid peroxidation.[5] |
| Autophagy Flux Blockade | Macrophages | 10 µM | 4 hours | Reduced the co-exposure-induced expression of p62 and co-localization of p62 and LC3.[7] |
| Osteoclastogenesis | Bone Marrow Macrophages (BMMs) | 5 µM and 50 µM | 24 hours (post-RANKL) | Inhibited RANKL-induced osteoclastogenesis.[7] |
| General Intracellular Inhibition | Human Gingival Fibroblasts | 1 µM | 3 hours | Caused selective inactivation of intracellular Cathepsin B.[1] |
| Apoptosis Quantitation | Not specified | 0.1 µM | 2 hours | Used in conjunction with 50 µM GCDC to assess apoptosis.[8] |
Detailed Experimental Protocols
Protocol 1: Inhibition of Hemin-Induced Ferroptosis in RAW 264.7 Macrophages
This protocol is adapted from a study investigating the role of Cathepsin B in macrophage ferroptosis.[5]
A. Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (high glucose) with 10% FBS
-
Hemin
-
This compound
-
DMSO (for stock solution)
-
6-well or 96-well plates
-
Cell Counting Kit-8 (CCK-8) for viability assay
B. Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in high glucose DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified atmosphere.
-
Adjust the cell concentration to 5 × 10⁴ cells/mL.
-
Seed the cells into a 6-well plate (or 100 µL per well in a 96-well plate for viability assays) and incubate for 24 hours.[5]
-
-
Induction of Ferroptosis:
-
After 24 hours, treat the cells with hemin (e.g., 10-160 µM) to induce ferroptosis.
-
Incubate the cells for 12 hours.[5]
-
-
CA-074 Me Treatment:
-
Endpoint Analysis:
-
Cell Viability: If using a 96-well plate, measure cell viability using the CCK-8 assay according to the manufacturer's instructions.[5]
-
Other Assays: For 6-well plates, cells can be harvested for other analyses such as Western blotting, lipid peroxidation assays, or mitochondrial function assays.
-
Caption: Experimental workflow for ferroptosis inhibition.
Protocol 2: General Protocol for Macrophage Polarization and Treatment
This protocol provides a general framework for polarizing macrophages and subsequently treating them with CA-074 Me.
A. Materials:
-
RAW 264.7 cells or primary bone marrow-derived macrophages (BMDMs)
-
Complete culture medium (e.g., DMEM or RPMI with 10% FBS)
-
Recombinant murine IFN-γ (for M1 polarization)
-
Recombinant murine IL-4 (for M2 polarization)
-
This compound
-
DMSO
B. Procedure:
-
Macrophage Polarization (Optional):
-
Seed macrophages in culture plates.
-
To polarize towards an M1 phenotype, incubate cells with IFN-γ (e.g., 100 ng/mL) for 48 hours.[5]
-
To polarize towards an M2 phenotype, incubate cells with IL-4 (e.g., 20 ng/mL) for 48 hours.[5]
-
Confirm polarization using appropriate markers (e.g., iNOS for M1, Arginase-1 for M2) via qPCR or flow cytometry.
-
-
Experimental Challenge (Optional):
-
CA-074 Me Treatment:
-
Prepare a stock solution of CA-074 Me in sterile DMSO. Note that the final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent toxicity.
-
Dilute the CA-074 Me stock solution in pre-warmed complete culture medium to achieve the desired final concentration (e.g., 10-50 µM).
-
Remove the old medium from the cells and replace it with the medium containing CA-074 Me or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired duration (e.g., 4 to 36 hours), depending on the experimental endpoint.
-
-
Cell Harvesting and Analysis:
-
Following incubation, harvest the cells for downstream analysis.
-
For protein analysis (Western blot), wash cells with cold PBS and lyse with appropriate lysis buffer.
-
For RNA analysis (qPCR), lyse cells directly in the plate with a suitable lysis reagent.
-
Supernatants can be collected before cell lysis to measure secreted factors like cytokines (ELISA).
-
Critical Considerations
-
Selectivity: While CA-074 Me is a potent inhibitor of Cathepsin B, it may also inhibit other cathepsins, such as Cathepsin L, under certain conditions.[4][8] Some studies suggest that the non-esterified form, CA-074, may offer higher selectivity for Cathepsin B within living cells, although it has reduced cell permeability.[9][10]
-
Prodrug Conversion: The efficacy of CA-074 Me depends on its conversion to CA-074 by intracellular esterases.[3] The activity of these esterases can vary between cell types.
-
pH Dependency: The active form, CA-074, exhibits pH-dependent inhibition of Cathepsin B, being significantly more potent at the acidic pH of lysosomes (pH 4.6) compared to the neutral pH of the cytosol (pH 7.2).[3] In contrast, CA-074 Me does not display this pH-dependent inhibition.[3][11]
-
Solubility: CA-074 Me is typically dissolved in DMSO. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the macrophages.
References
- 1. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. angiotensin-1-2-1-8-amide.com [angiotensin-1-2-1-8-amide.com]
- 3. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cathepsin B Is Required for NLRP3 Inflammasome Activation in Macrophages, Through NLRP3 Interaction [frontiersin.org]
- 5. Identification of Cathepsin B as a Therapeutic Target for Ferroptosis of Macrophage after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of cathepsin B inhibitor CA-074Me reduces inflammation and apoptosis in polymyositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Utilizing CA-074 Methyl Ester in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of CA-074 methyl ester (CA-074 Me), a cell-permeable inhibitor of cathepsin B, in Western blot experiments. This document outlines the mechanism of action, protocols for cell treatment and lysate preparation, and expected outcomes, supported by quantitative data and pathway diagrams.
Introduction to this compound
CA-074 Me is a widely used pro-inhibitor of cathepsin B, a lysosomal cysteine protease. Its cell permeability allows it to readily cross cell membranes. Once inside the cell, endogenous esterases hydrolyze the methyl ester, converting it into its active form, CA-074. CA-074 is a potent and irreversible inhibitor of cathepsin B.[1] It is crucial to note that under certain conditions, particularly at higher concentrations or in specific cellular contexts, CA-074 Me may also inhibit other cathepsins, such as cathepsin L.[2] Therefore, careful optimization of experimental conditions is recommended to ensure target specificity.
Cathepsin B is implicated in various physiological and pathological processes, including protein degradation, apoptosis, and inflammation.[3][4] Its role in disease makes it a significant target for drug development. Western blotting is a key technique to investigate the effects of CA-074 Me on the expression levels of cathepsin B itself and its downstream signaling targets.
Mechanism of Action and Signaling Pathway
Cathepsin B, upon its release from the lysosome into the cytosol, can initiate a cascade of events leading to apoptosis. One of the key mechanisms is its ability to activate the mitochondrial apoptotic pathway.[3][5] Cytosolic cathepsin B can lead to the release of cytochrome c from the mitochondria into the cytosol.[4] Cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptotic cell death. Furthermore, cathepsin B can promote apoptosis by degrading anti-apoptotic proteins such as Bcl-2.[3]
Experimental Protocols
This section provides a detailed protocol for treating cultured cells with CA-074 Me and preparing cell lysates for Western blot analysis.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Cultured cells of interest
Protocol for Cell Treatment and Lysate Preparation
References
Application Notes and Protocols for Intracerebroventricular Injection of CA-074 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
CA-074 methyl ester (CA-074Me) is a cell-permeable, selective inhibitor of the lysosomal cysteine protease, Cathepsin B.[1][2] Upon entering a cell, intracellular esterases convert it to its active form, CA-074, which is a potent and irreversible inhibitor.[1] Dysregulation of Cathepsin B activity has been implicated in a variety of pathological processes, including neurodegenerative diseases, cancer, and inflammation.[3][4][5][6] Intracerebroventricular (ICV) injection provides a direct route of administration to the central nervous system (CNS), bypassing the blood-brain barrier and allowing for the targeted study of Cathepsin B's role in neurological functions and disease models. These application notes provide a detailed protocol for the ICV injection of this compound in mice and summarize its effects on Cathepsin B activity and related signaling pathways.
Mechanism of Action
This compound is a prodrug that becomes a highly specific inhibitor of Cathepsin B after hydrolysis of its methyl ester group by intracellular esterases.[1] The active form, CA-074, irreversibly binds to the active site of Cathepsin B, thereby inhibiting its proteolytic activity.[1] While highly selective for Cathepsin B, some studies suggest that at higher concentrations, this compound may also inhibit Cathepsin L.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing this compound for the inhibition of Cathepsin B.
Table 1: In Vivo Intracerebroventricular (ICV) Administration and Efficacy
| Animal Model | Compound | Dose/Concentration | Administration Route | Duration | Key Findings | Reference |
| Adult Male Sprague-Dawley Rats | CA-074Me | Stock: 100 µg/µL in 100% DMSO; Infusion: 10% DMSO in saline | Continuous ICV Infusion | 2 weeks | Significant decrease in Cathepsin B activity in the left and right cortex. | [7] |
| Adult Male Sprague-Dawley Rats | CA-074-me | 1 µg and 10 µg | Single Bolus ICV Injection | Pre-treatment (1h before ischemia) or Post-treatment (1h after reperfusion) | Neuroprotective effect against global cerebral ischemia/reperfusion injury. | |
| Normal Guinea Pigs | CA074Me | Not specified | ICV Administration | Not specified | Substantial reduction of brain Aβ levels and inhibition of β-secretase activity. | [3] |
Table 2: Behavioral and Pathological Outcomes Following CA-074Me Administration (Oral Route)
| Animal Model | Compound | Dose | Administration Route | Duration | Key Findings | Reference |
| APP/PS1 Transgenic Mice (Alzheimer's Disease model) | CA-074Me | Not specified (fed) | Oral | Not specified | Significantly shorter latency to find the platform in the Morris water maze test; Reduced IL-1β and Caspase-1 protein expression. | [8] |
| London APP Mice (Alzheimer's Disease model) | CA074Me and E64d | Not specified | In vivo treatment | Not specified | Significant improvement in memory deficit (Morris water maze); Reduced amyloid plaque load, Aβ40, and Aβ42 levels. | [9] |
Experimental Protocols
Protocol 1: Single Bolus Intracerebroventricular Injection in Adult Mice
This protocol is adapted from established methods for single bolus ICV injections in mice.[10][11][12]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus for mice
-
Hamilton syringe (5 or 10 µL) with a 33-gauge needle
-
Drill with a small burr
-
Surgical tools (scalpel, forceps, etc.)
-
Betadine and 70% ethanol
-
Suturing material or tissue adhesive
-
Heating pad
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
For injection, dilute the stock solution in sterile saline to the desired final concentration. The final DMSO concentration should be kept low (typically <10%) to minimize toxicity. A typical injection volume is 1-5 µL.
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Once deeply anesthetized (confirmed by lack of pedal reflex), place the mouse in the stereotaxic frame.
-
Shave the head and clean the surgical area with alternating scrubs of Betadine and 70% ethanol.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma landmark.
-
The coordinates for the lateral ventricle in adult mice are typically: Anteroposterior (AP): -0.3 mm from bregma, Mediolateral (ML): ±1.0 mm from the midline, Dorsoventral (DV): -3.0 mm from the skull surface.[11] These coordinates may need to be optimized for the specific mouse strain and age.
-
Using the drill, carefully create a small burr hole at the determined coordinates.
-
Lower the Hamilton syringe needle through the burr hole to the target DV coordinate.
-
-
Injection:
-
Infuse the this compound solution slowly over several minutes (e.g., 0.5-1 µL/min) to prevent a rapid increase in intracranial pressure.
-
After the injection is complete, leave the needle in place for an additional 5 minutes to allow for diffusion and to prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the incision or close it with tissue adhesive.
-
Remove the mouse from the stereotaxic frame and place it on a heating pad to maintain body temperature during recovery from anesthesia.
-
Monitor the animal closely until it is fully ambulatory.
-
Provide appropriate post-operative analgesia as per institutional guidelines.
-
Signaling Pathways and Experimental Workflows
Cathepsin B-Mediated Apoptosis and Inflammation
Cathepsin B, when released from the lysosome into the cytoplasm, can initiate apoptosis through the cleavage of Bid to its pro-apoptotic form, truncated Bid (tBid).[13][14] tBid then translocates to the mitochondria, leading to the release of cytochrome c and subsequent caspase activation. Furthermore, Cathepsin B can degrade the anti-apoptotic protein Bcl-xl, further promoting cell death.[14] In the context of neuroinflammation, Cathepsin B is involved in the activation of the NLRP3 inflammasome, which leads to the maturation and secretion of the pro-inflammatory cytokine IL-1β.[8]
Caption: Cathepsin B signaling in apoptosis and inflammation.
Experimental Workflow for ICV Injection
The following diagram illustrates the key steps in the experimental workflow for the intracerebroventricular injection of this compound in a research setting.
Caption: Experimental workflow for ICV injection.
References
- 1. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin B in Neurodegeneration of Alzheimer’s Disease, Traumatic Brain Injury, and Related Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B-A Neuronal Death Mediator in Alzheimer's Disease Leading to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsins in Neurological Diseases [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Effects of Cathepsin B Inhibition in the Face of Diffuse Traumatic Brain Injury and Secondary Intracranial Pressure Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an inhibitor of cathepsin B, combined with the calcium channel blocker Nimodipine inhibits NLRP3 inflammasome activation and alleviates the lesions of Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Single bolus ICV injection in neonate mice [bio-protocol.org]
- 11. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grodev8.sub.uni-goettingen.de [grodev8.sub.uni-goettingen.de]
- 14. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of CA-074 Methyl Ester Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction CA-074 methyl ester (CA-074-Me) is a cell-permeable, irreversible inhibitor of the lysosomal cysteine protease, Cathepsin B.[1][2][3] As the methyl ester prodrug of CA-074, it can cross cell membranes and is subsequently hydrolyzed by intracellular esterases to its active, more potent acid form, CA-074.[2][4][5] This intracellular activation makes it a valuable tool for studying the roles of Cathepsin B in various physiological and pathological processes, including cancer metastasis, neurodegeneration, and inflammation.[4][6] Proper preparation of a stable, concentrated stock solution is the first critical step for ensuring reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The solubility and recommended storage conditions for this compound are summarized below. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing primary stock solutions due to the compound's high solubility.
| Parameter | Solvent | Value & Concentration | Source(s) |
| Solubility | DMSO | Up to 79 mg/mL (198.75 mM) | [7][8] |
| ≥19.88 mg/mL (approx. 50 mM) | [9] | ||
| 16 mg/mL (approx. 40 mM) | [4] | ||
| 10 mg/mL (approx. 25 mM) | [1] | ||
| Ethanol | ≥51.5 mg/mL (approx. 130 mM) with sonication | [9] | |
| 2 mg/mL (approx. 5 mM) | [4] | ||
| DMF | 16 mg/mL (approx. 40 mM) | [4] | |
| Water | Insoluble | [9] | |
| Storage Stability | Stock Solution in Solvent | -20°C: 1 month to 1 year | [1][9][10] |
| -80°C: 6 months to 2 years | [10][11] | ||
| Solid Form | ≥ 4 years at -20°C | [4] |
Note: The molecular weight of this compound is 397.47 g/mol .[4]
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-analysis and Calculation:
-
Determine the desired stock concentration and volume. For this protocol, we will prepare 1 mL of a 10 mM stock solution.
-
Calculate the required mass of this compound using its molecular weight (MW = 397.47 g/mol ).
-
Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 397.47 g/mol x 1000 = 3.97 mg
-
-
Weighing the Compound:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully weigh out 3.97 mg of the compound using a precision balance and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of high-purity DMSO to the tube containing the this compound powder. Use fresh DMSO, as absorbed moisture can reduce the compound's solubility.[7]
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, gentle warming in a water bath (37°C) or brief sonication can be used to aid the process.[6]
-
-
Aliquoting and Storage:
-
To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryogenic vials.[10][11]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-to-medium term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[10]
-
Safety Precautions:
-
This compound is for research use only and not for human or veterinary use.[4][6]
-
Handle the compound and DMSO in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizations
The following diagrams illustrate the experimental workflow for preparing the stock solution and the intracellular activation pathway of the compound.
Caption: Workflow for preparing this compound stock solution.
Caption: Intracellular activation of this compound.
References
- 1. ≥98% (HPLC), solid, Cathepsin B inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CA 074 methyl ester | C19H31N3O6 | CID 6610318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Buy this compound | 147859-80-1 | >98% [smolecule.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Use of CA-074 Methyl Ester in Ischemia/Reperfusion Injury Studies
Introduction
Ischemia/Reperfusion (I/R) injury is a complex pathological process that occurs when blood supply is restored to tissue after a period of ischemia, or lack of oxygen. While reperfusion is essential for salvaging ischemic tissues, it paradoxically triggers a cascade of inflammation and cell death, often exacerbating the initial damage.[1][2] Key mediators in this process are lysosomal proteases, particularly Cathepsin B (CTSB).[3] The release of CTSB from ruptured lysosomes into the cytosol is a critical event that can initiate downstream inflammatory and cell death pathways.[4]
CA-074 methyl ester (CA-074 Me) is a cell-permeable prodrug widely used in research to investigate the role of Cathepsin B in various pathologies, including I/R injury.[3][5] It is the methyl ester derivative of CA-074, a potent and selective inhibitor of Cathepsin B.[6][7] Inside the cell, CA-074 Me is hydrolyzed by intracellular esterases into its active form, CA-074, which then inhibits Cathepsin B.[5] While CA-074 Me is valued for its membrane permeability, some studies suggest it may also inhibit other cathepsins, such as Cathepsin L, a factor to consider in experimental design.[7][8][9] These notes provide an overview of the mechanism of CA-074 Me in I/R injury, protocols for its use in common experimental models, and a summary of key quantitative findings.
Mechanism of Action in Ischemia/Reperfusion Injury
The protective effects of CA-074 Me in I/R injury are primarily attributed to its inhibition of Cathepsin B, which disrupts several downstream pathological cascades. The "lysosomocentric" hypothesis suggests that I/R-induced stress leads to lysosomal membrane permeabilization (LMP) or rupture, releasing Cathepsin B into the cytoplasm.[4]
Once in the cytoplasm, Cathepsin B can trigger cell injury through multiple pathways:
-
NLRP3 Inflammasome Activation: Cytosolic Cathepsin B is a potent activator of the NOD-like receptor protein 3 (NLRP3) inflammasome.[10] This multi-protein complex recruits and activates Caspase-1.[11] Activated Caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, IL-1β and IL-18, which drive a powerful inflammatory response.[10][12]
-
Programmed Cell Death: The release of Cathepsin B is also linked to the induction of programmed necrosis (necroptosis).[4] This involves the Receptor-Interacting Protein 3 (RIP3), whose overexpression and nuclear translocation following I/R injury can be inhibited by CA-074 Me treatment.[4]
-
Mitochondrial Dysfunction: Cathepsin B can cleave Bid, a pro-apoptotic protein, leading to mitochondrial damage and the release of cytochrome c, further promoting apoptosis.[3]
By inhibiting Cathepsin B, CA-074 Me can prevent or mitigate these downstream events, thereby reducing inflammation, cell death, and overall tissue damage following I/R.[4][10] Some evidence also suggests CA-074 Me may have protective effects beyond direct CTSB inhibition, such as helping to maintain lysosomal membrane integrity and enhancing the expression of heat shock protein 70 (Hsp70).[4]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the use of CA-074 Me in various I/R injury models.
Table 1: In Vivo Studies Using CA-074 Me in Ischemia/Reperfusion Injury
| Model Organism | I/R Model | CA-074 Me Dosage & Route | Administration Timing | Key Quantitative Findings | Reference |
|---|---|---|---|---|---|
| Rat | Global Cerebral Ischemia (20 min) | 1 µg & 10 µg; Intracerebroventricular (i.c.v.) | 1h before ischemia or 1h post-reperfusion | Prevented hippocampal CA1 neuronal programmed necrosis. Inhibited RIP3 overexpression. | [4] |
| Rat | Myocardial Infarction (LAD ligation) | 10 mg/kg/day; Intraperitoneal (i.p.) | Daily for 4 weeks post-MI | Reduced infarct size (22% vs 38% in vehicle). Improved cardiac function (ejection fraction, fractional shortening). Reduced cardiomyocyte hypertrophy and fibrosis. | [10] |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg/day; Intraperitoneal (i.p.) | Daily for 14 days, starting day 14 post-immunization | Attenuated expression of inflammatory markers iNOS and NFkB in the optic nerve. |[13] |
Table 2: Effects of CA-074 Me on Key Biomarkers in Cardiac I/R (Rat MI Model)
| Biomarker | Effect of I/R (Vehicle Group) | Effect of CA-074 Me Treatment | Reference |
|---|---|---|---|
| Serum IL-1β | Significantly increased | Significantly reduced vs. vehicle | [10] |
| Serum IL-18 | Significantly increased | Significantly reduced vs. vehicle | [10] |
| NLRP3 Protein | Increased | Inhibited increase | [10] |
| Mature IL-1β (17-kDa) | Increased | Inhibited increase | [10] |
| Caspase-1 p20 subunit | Increased | Inhibited increase | [10] |
| Infarct Size | 38 ± 5.4% | 22 ± 2.8% | [10] |
| Extracellular Matrix (ECM) Deposition | >7-fold increase vs. sham | Reduced to near-sham levels |[10] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Global Cerebral Ischemia/Reperfusion Model in Rats
This protocol is based on the study of neuronal programmed necrosis in the rat hippocampus.[4]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Administer appropriate anesthesia (e.g., pentobarbital sodium, i.p.).
-
CA-074 Me Preparation and Administration:
-
Dissolve CA-074 Me in a suitable vehicle (e.g., saline with a small percentage of DMSO).
-
For intracerebroventricular (i.c.v.) injection, stereotactically implant a cannula into the lateral ventricle.
-
Administer CA-074 Me (e.g., 1 µg or 10 µg in a small volume) or vehicle.
-
Timing: Administer 1 hour before inducing ischemia (pre-treatment) or 1 hour after the start of reperfusion (post-treatment).
-
-
Ischemia Induction:
-
Induce global cerebral ischemia for 20 minutes, for example, by the four-vessel occlusion method.
-
-
Reperfusion:
-
Release the occlusion to allow for reperfusion.
-
-
Post-Operative Care:
-
Monitor the animal's recovery from anesthesia and provide supportive care.
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 2 days post-reperfusion), euthanize the animals and perfuse the brains.
-
Harvest brain tissue for analysis.
-
Histology: Perform Nissl or H&E staining on hippocampal sections to evaluate neuronal death in the CA1 region.
-
Immunohistochemistry/Western Blot: Analyze the expression and localization of key proteins such as Cathepsin-B, LAMP-1, RIP3, and Hsp70.
-
Protocol 2: Myocardial Infarction (MI) Model in Rats
This protocol is based on a study investigating cardiac dysfunction and remodeling post-MI.[10]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia and Ventilation: Anesthetize the rats and provide mechanical ventilation.
-
MI Induction (Ischemia):
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction. Sham-operated animals will undergo the same procedure without LAD ligation.
-
-
Reperfusion: In this permanent ligation model, there is no reperfusion phase. For an I/R model, the ligature would be removed after a set period (e.g., 30-60 minutes).
-
CA-074 Me Preparation and Administration:
-
Dissolve CA-074 Me in a suitable vehicle.
-
Administer CA-074 Me (10 mg/kg/day) or vehicle via intraperitoneal (i.p.) injection.
-
Timing: Begin injections immediately after surgery and continue daily for the duration of the study (e.g., 4 weeks).
-
-
Endpoint Analysis:
-
Cardiac Function: Perform serial echocardiography at baseline and follow-up time points to measure parameters like ejection fraction (EF), fractional shortening (FS), and left ventricular internal dimensions (LVIDd, LVIDs).
-
Histology: At the study endpoint, euthanize animals, harvest hearts, and perform Masson's trichrome staining to assess fibrosis and infarct size. Use immunofluorescence to measure cardiomyocyte cross-sectional area.
-
Biochemical Analysis: Collect serum to measure IL-1β and IL-18 levels by ELISA. Use heart tissue lysates for Western blot analysis of NLRP3, Caspase-1, and IL-1β protein levels.
-
Considerations for Use
-
Specificity: While CA-074 Me is widely used as a Cathepsin B inhibitor, researchers should be aware that it can inhibit Cathepsin L in some contexts, particularly under reducing conditions.[7] The non-esterified parent compound, CA-074, is more selective but has poor cell permeability.[9][14] Control experiments, potentially using Cathepsin B knockout models or RNAi, can help validate findings.
-
pH-Dependence: The active form, CA-074, shows significantly higher potency at the acidic pH of the lysosome (pH 4.6) compared to the neutral pH of the cytosol (pH 7.2).[5][15] This is an important consideration when interpreting results, as its inhibitory action is strongest at its primary site of action before lysosomal rupture.
-
Solubility and Formulation: CA-074 Me is insoluble in water.[7] It is typically dissolved in DMSO to create a stock solution, which can then be further diluted in saline, corn oil, or other vehicles for in vivo administration.[16] The final concentration of DMSO should be kept low to avoid vehicle-induced toxicity. Always confirm the solubility and stability of the formulation for the intended application.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inflammasome-Mediated Inflammation in Liver Ischemia-Reperfusion Injury [mdpi.com]
- 3. Multi-faceted roles of cathepsins in ischemia reperfusion injury (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective mechanisms of CA074-me (other than cathepsin-B inhibition) against programmed necrosis induced by global cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Inflammasome, pyroptosis, and cytokines in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cathepsin-B inhibitor CA-074 attenuates retinopathy and optic neuritis in experimental autoimmune encephalomyelitis induced in SJL/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CA-074 Methyl Ester for Cathepsin B Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of CA-074 methyl ester (CA-074e) for the inhibition of cathepsin B. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between CA-074 and this compound (CA-074e)?
A1: CA-074 is a potent, selective, and irreversible inhibitor of cathepsin B.[1][2] However, its utility in cell-based assays is limited by poor membrane permeability. This compound (CA-074e) is a cell-permeable prodrug or proinhibitor of CA-074.[3][4][5] Once inside the cell, intracellular esterases hydrolyze the methyl ester group, converting it into the active inhibitor, CA-074.[1][3][4] This allows for the effective inhibition of intracellular cathepsin B.[5]
Q2: What is the recommended starting concentration and incubation time for CA-074e in cell culture?
A2: The optimal concentration and incubation time can vary depending on the cell type and experimental conditions. However, a common starting point is a concentration range of 10 µM to 50 µM.[1][3] Incubation times can range from 2 to 6 hours.[6][7] For example, a 2-hour incubation with 100 µM CA-074e has been used in HL-60 cells, while a 6-hour incubation with 50 µM was effective in neuroblastoma cells.[6][7] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: Why is the potency of CA-074 pH-dependent, and how does this affect my experiments?
A3: The active form, CA-074, is significantly more potent at the acidic pH typical of lysosomes (around pH 4.6) compared to neutral pH (around 7.2).[1][3][8] Its inhibitory potency can be over 100 times greater in acidic conditions.[1][3] This is because the free C-terminal carboxyl group on CA-074 is crucial for its potent, pH-dependent inhibition.[1][3] In contrast, CA-074e is a much weaker inhibitor across all pH levels because its carboxyl group is methylated.[1][3] Therefore, for effective intracellular inhibition, sufficient time must be allowed for CA-074e to enter the cell and be converted to CA-074, which can then act on cathepsin B within the acidic environment of the lysosome.
Q4: Can CA-074e inhibit other cathepsins besides cathepsin B?
A4: While CA-074 is highly selective for cathepsin B, there is evidence that under reducing conditions (in the presence of agents like DTT or GSH), both CA-074 and CA-074e can inactivate cathepsin L.[9][10][11] This is an important consideration, as the intracellular environment is reducing. If off-target effects on cathepsin L are a concern for your experiment, it may be necessary to include additional controls or consider alternative inhibitory strategies.[11]
Troubleshooting Guide
Problem 1: I am not observing any inhibition of cathepsin B activity after treating my cells with CA-074e.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | The conversion of CA-074e to the active CA-074 by intracellular esterases is time-dependent. Extend the incubation period (e.g., try 4, 6, or even 12 hours) to allow for sufficient accumulation of the active inhibitor. |
| Inadequate Inhibitor Concentration | The efficiency of uptake and conversion can vary between cell lines. Perform a dose-response experiment with a range of CA-074e concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to find the effective concentration for your system. |
| Low Esterase Activity in Cells | The specific cell line you are using may have low intracellular esterase activity, leading to inefficient conversion of the prodrug. Consider using a different cell line or, if feasible for your experimental design, using CA-074 directly on cell lysates where membrane permeability is not a factor. |
| Inhibitor Degradation | Ensure the CA-074e stock solution is properly stored (typically at -20°C for up to 3 months or -80°C for up to 6 months) and has not undergone multiple freeze-thaw cycles.[2][12] Prepare fresh working solutions from a frozen stock for each experiment. |
Problem 2: I am seeing significant cell death or unexpected cellular effects after treatment.
| Possible Cause | Troubleshooting Step |
| Inhibitor Toxicity | High concentrations of CA-074e or the solvent (e.g., DMSO) may be toxic to your cells. Reduce the inhibitor concentration and ensure the final solvent concentration is non-toxic (typically <0.5%). Run a vehicle control (cells treated with the solvent alone) to assess toxicity. |
| Off-Target Effects | As noted, CA-074e can inhibit cathepsin L under reducing conditions.[10][11] This could lead to unintended biological consequences. Consider using siRNA-mediated knockdown of cathepsin B as an orthogonal approach to confirm that the observed phenotype is specifically due to cathepsin B inhibition.[13] |
Quantitative Data Summary
The following tables summarize the inhibitory potency of CA-074 and CA-074e against cathepsin B at different pH values.
Table 1: IC₅₀ Values for Cathepsin B Inhibition
| Inhibitor | pH 4.6 | pH 5.5 | pH 7.2 |
| CA-074 | 6 nM[1] | 44 nM[1] | 723 nM[1][8] |
| CA-074e | 8.9 µM[1][3] | 13.7 µM[1][3] | 7.6 µM[1][3] |
Table 2: Kinetic Parameters for CA-074 Inhibition of Cathepsin B
| Parameter | pH 4.6 | pH 5.5 | pH 7.2 |
| Kᵢ (Inhibition Constant) | 22 nM[1][3] | 211 nM[1][3] | 1.98 µM[1][3] |
| kᵢₙₐ꜀ₜ/Kᵢ (2nd Order Rate Constant) | High Efficacy | Moderate Efficacy | Low Efficacy |
Data compiled from studies on purified enzymes.[1][3]
Experimental Protocols
Protocol: In-Cell Cathepsin B Activity Assay Using CA-074e
This protocol provides a general framework for treating cultured cells with CA-074e and subsequently measuring intracellular cathepsin B activity.
1. Reagent Preparation:
- CA-074e Stock Solution: Prepare a 10 mM stock solution of CA-074e in fresh, anhydrous DMSO. Aliquot and store at -20°C or -80°C.
- Cell Culture Medium: Use the appropriate complete medium for your cell line.
- Lysis Buffer: (e.g., 100 mM citrate, pH 5.0, 2% CHAPS).[6]
- Assay Buffer: (e.g., 40 mM citrate-phosphate, 5 mM DTT, 1 mM EDTA, 100 mM NaCl, pH 5.5).[7]
- Cathepsin B Substrate: Prepare a stock solution of a fluorogenic cathepsin B substrate (e.g., Z-RR-AMC or Z-FR-AMC) in DMSO.[10]
2. Cell Treatment: a. Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. b. The next day, dilute the 10 mM CA-074e stock solution in pre-warmed complete medium to the desired final concentrations (e.g., 0, 10, 25, 50 µM). c. Remove the old medium from the cells and replace it with the medium containing CA-074e or a vehicle control (DMSO). d. Incubate the cells for the desired amount of time (e.g., 2-6 hours) at 37°C in a CO₂ incubator.
3. Cell Lysis: a. After incubation, wash the cells three times with ice-cold PBS to remove any remaining inhibitor.[6] b. Add an appropriate volume of ice-cold Lysis Buffer to each well and incubate on ice for 15-20 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris. e. Carefully collect the supernatant, which contains the intracellular proteins.
4. Activity Assay: a. In a black 96-well plate, add a small amount of the cell lysate (supernatant) to each well. b. Prepare a master mix of the Assay Buffer and the fluorogenic substrate at the final desired concentration. c. Add the master mix to each well to initiate the reaction. d. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. e. Measure the fluorescence (e.g., Ex/Em = 360/460 nm for AMC-based substrates) kinetically over a period of 30-60 minutes. f. Calculate the rate of substrate cleavage (RFU/min) for each sample. The rate is proportional to the cathepsin B activity.
Visualizations
Caption: Workflow for a cell-based cathepsin B inhibition assay.
Caption: Mechanism of intracellular cathepsin B inhibition by CA-074e.
Caption: Troubleshooting logic for failed inhibition experiments.
References
- 1. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. benthamopen.com [benthamopen.com]
- 11. researchgate.net [researchgate.net]
- 12. CA-074 CA-074, also referenced under CAS 134448-10-5, modulates the biological activity of cathepsin B. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 13. CA-074Me Protection against Anthrax Lethal Toxin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CA-074 Methyl Ester and Cathepsin L Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols regarding the potential off-target effects of CA-074 methyl ester (CA-074 Me) on cathepsin L.
Frequently Asked Questions (FAQs)
Q1: I used CA-074 Me, a reported selective cathepsin B inhibitor, but I'm observing inhibition of cathepsin L in my experiment. Why is this happening?
A1: While CA-074 Me is designed as a cell-permeable pro-inhibitor for cathepsin B, it can indeed inhibit cathepsin L under specific conditions.[1][2][3][4][5] The primary reason is the intracellular environment. Inside the cell, CA-074 Me is converted by esterases to its active form, CA-074.[6] More importantly, the reducing environment of the cell, maintained by molecules like glutathione (GSH), can render both CA-074 and CA-074 Me capable of inactivating cathepsin L.[2][3][4][7]
Q2: Under what specific experimental conditions does CA-074 Me show significant inhibition of cathepsin L?
A2: The off-target inhibition of cathepsin L by CA-074 Me is most pronounced under reducing conditions.[2][3][4][7] Studies have demonstrated that in the presence of reducing agents like dithiothreitol (DTT) or glutathione (GSH), the inhibitory activity of CA-074 Me against cathepsin L is significantly enhanced.[2][3][7] Since the intracellular environment is naturally reducing, in vivo and cell-based assays are particularly susceptible to this off-target effect.[2][3][4]
Q3: Is there a difference in selectivity between CA-074 and CA-074 Me for cathepsin B over cathepsin L?
A3: Yes, there is a crucial difference, particularly in a cellular context. CA-074, the parent compound, is less cell-permeable but shows higher selectivity for cathepsin B when it enters the cell, for instance, through fluid-phase endocytosis.[1][8] In contrast, the cell-permeable CA-074 Me, once inside the cell and hydrolyzed to CA-074, can inactivate both cathepsin B and cathepsin L due to the reducing intracellular environment.[1][5] Therefore, for experiments requiring high selectivity against cathepsin B within living cells, CA-074 might be a more suitable choice, provided it can be effectively delivered into the cells.[1]
Q4: My results using CA-074 Me are not consistent with a specific inhibition of cathepsin B. How can I troubleshoot this?
A4: If you suspect off-target effects are influencing your results, consider the following troubleshooting steps:
-
Validate Off-Target Inhibition: Directly measure the activity of cathepsin L in your experimental system after treatment with CA-074 Me.
-
Use an Alternative Inhibitor: If possible, compare your results with those obtained using a different, structurally unrelated cathepsin B inhibitor.
-
Consider CA-074: For cell-based assays, evaluate if using the less permeable but more selective CA-074 is feasible for your specific application.[1]
-
Modulate Intracellular Reducing Environment: As a control experiment, you could try to deplete intracellular glutathione to see if the off-target inhibition of cathepsin L is diminished.[9]
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the inhibitory potency (IC₅₀/Kᵢ) of CA-074 and CA-074 Me against cathepsins B and L under various conditions.
Table 1: Inhibitory Potency of CA-074
| Target Enzyme | Condition | IC₅₀ / Kᵢ (nM) | Fold Selectivity (vs. Cathepsin L) | Reference |
| Cathepsin B | Non-reducing | 2 - 5 (Kᵢ) | ~10,000 - 30,000 | [8] |
| Cathepsin B | pH 4.6 | 6 (IC₅₀) | >2667 | [6][10] |
| Cathepsin B | pH 5.5 | 44 (IC₅₀) | >364 | [6][10] |
| Cathepsin B | pH 7.2 | 723 (IC₅₀) | >22 | [6][10] |
| Cathepsin L | Non-reducing | 40,000 - 200,000 (Kᵢ) | 1 | [8] |
| Cathepsin L | Reducing (1.4 mM DTT) | 1,500 (IC₅₀) | 1 | [2] |
| Cathepsin L | pH 4.6 | >16,000 (IC₅₀) | 1 | [6][10] |
Table 2: Inhibitory Potency of this compound
| Target Enzyme | Condition | IC₅₀ (nM) | Fold Selectivity (vs. Cathepsin L) | Reference |
| Cathepsin B | pH 4.6 | 8,900 | ~0.62 | [6][10] |
| Cathepsin B | pH 5.5 | 13,700 | ~0.4 | [6][10] |
| Cathepsin B | pH 7.2 | 7,600 | ~0.5 | [6][10] |
| Cathepsin L | Inactivated in murine fibroblasts | - | - | [1][5] |
| Cathepsin L | Inactivated in the presence of DTT/GSH | >90% inhibition at 100 µM | - | [2][7] |
| Cathepsin S | pH 5.5 | 5,500 | - | [6][11] |
| Cathepsin S | pH 7.2 | 3,800 | - | [6][11] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for Cathepsin L Inhibition
This protocol outlines a method to determine the IC₅₀ value of an inhibitor against purified human cathepsin L, particularly under reducing conditions.
Materials:
-
Purified human cathepsin L
-
Assay Buffer: 40 mM citrate phosphate, 1 mM EDTA, pH 5.5
-
Dithiothreitol (DTT)
-
Fluorogenic substrate for cathepsin L (e.g., Z-FR-AMC)
-
CA-074 Me or other test inhibitor
-
DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme Activation: Prepare a solution of human cathepsin L (e.g., 2 µg/mL) in Assay Buffer. To test under reducing conditions, add DTT to a final concentration of 1.4 mM.[2] Pre-incubate for a specified time (e.g., 2 hours) at room temperature to ensure full activation and to mimic a reducing environment.[7]
-
Inhibitor Preparation: Prepare a serial dilution of CA-074 Me in DMSO. Then, dilute these stock solutions into the Assay Buffer.
-
Incubation: In the wells of the 96-well plate, add the activated cathepsin L solution. Then, add the different concentrations of the inhibitor. Include a control with DMSO only. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Add the Z-FR-AMC substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Assay for Intracellular Cathepsin L Inhibition
This protocol describes a method to assess the inhibitory effect of CA-074 Me on endogenous cathepsin L activity within cultured cells.
Materials:
-
Cell line (e.g., HL-60)
-
Cell culture medium
-
CA-074 Me
-
Cell lysis buffer (e.g., 100 mM citrate, pH 5.0, 2% CHAPS)
-
Cathepsin L activity assay reagents (as in Protocol 1)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment: Culture the cells to the desired density. Treat the cells with various concentrations of CA-074 Me (e.g., up to 100 µM) or a vehicle control (DMSO) for a specific duration (e.g., 2 hours) at 37°C.[2][9]
-
Cell Lysis: After incubation, wash the cells three times with PBS.[9] Lyse the cells using the cell lysis buffer.[9]
-
Clarification: Centrifuge the cell lysates to pellet cellular debris and collect the clarified supernatant.
-
Protein Quantification: Determine the total protein concentration in each lysate to normalize the enzymatic activity.
-
Activity Assay: In a 96-well plate, add a standardized amount of protein from each cell lysate to the assay buffer. Add the cathepsin L substrate (Z-FR-AMC) and measure the fluorescence over time as described in Protocol 1.
-
Data Analysis: Normalize the cathepsin L activity to the total protein concentration. Calculate the percentage of inhibition for each CA-074 Me concentration relative to the vehicle control.
Visualizations
Caption: Intracellular activation of CA-074 Me and subsequent inhibition pathways.
Caption: Troubleshooting workflow for unexpected results with CA-074 Me.
Caption: Influence of reducing environment on inhibitor selectivity.
References
- 1. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. escholarship.org [escholarship.org]
troubleshooting inconsistent results with CA-074 methyl ester
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with CA-074 methyl ester (CA-074e).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound (CA-074e) is a cell-permeable prodrug form of the potent and selective cathepsin B inhibitor, CA-074.[1][2] Due to its ester group, CA-074e can readily cross cell membranes. Once inside the cell, intracellular esterases hydrolyze the methyl ester, converting it into the active inhibitor, CA-074.[1][2] CA-074 then irreversibly inhibits cathepsin B.[1]
Q2: Why am I observing inconsistent inhibition of cathepsin B in my experiments?
Inconsistent results with CA-074e can arise from several factors:
-
Variable intracellular conversion: The conversion of CA-074e to the active inhibitor CA-074 is dependent on the activity of intracellular esterases, which can vary between cell types and experimental conditions.[1]
-
pH-dependent inhibition: The potency of the active inhibitor, CA-074, is highly pH-dependent. It is significantly more potent at the acidic pH of the lysosome (pH 4.6) compared to neutral pH.[3][4] Changes in subcellular pH can therefore affect the degree of inhibition.
-
Inhibitor stability: Like many reagents, the stability of CA-074e can be compromised by improper storage and handling, such as repeated freeze-thaw cycles.[5]
-
Off-target effects: Under certain conditions, CA-074e can inhibit other cathepsins, particularly cathepsin L, leading to confounding results.[6][7]
Q3: Could my results be influenced by off-target effects of this compound?
Yes, this is a critical consideration. While CA-074 is highly selective for cathepsin B, its prodrug form, CA-074e, has been shown to inhibit both cathepsin B and cathepsin L within cells.[8][9] This lack of selectivity is particularly pronounced under reducing conditions, which are prevalent inside cells.[6] If your experimental system has significant cathepsin L activity, you may be observing effects that are not solely due to cathepsin B inhibition. For experiments requiring high selectivity, using the parent compound CA-074 on isolated lysosomes or considering alternative inhibitors may be necessary.[9][10]
Q4: What are the recommended storage and handling procedures for this compound?
To ensure the integrity and activity of CA-074e, follow these storage guidelines:
-
Powder: Store at -20°C for up to 3 years.[11]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[12] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[5] It is recommended to use freshly prepared working solutions for in vivo experiments.[5]
Troubleshooting Guide
Problem: Little to no inhibition of cathepsin B is observed.
| Possible Cause | Suggested Solution |
| Insufficient Incubation Time | The conversion of CA-074e to CA-074 by intracellular esterases takes time. Ensure you are using a sufficient pre-incubation period before assessing cathepsin B activity.[13] |
| Inadequate Concentration | The optimal concentration of CA-074e can vary between cell types. Perform a dose-response experiment to determine the effective concentration for your specific model. Typical concentrations range from 10 µM to 50 µM.[1][3] |
| Degraded Inhibitor | The inhibitor may have degraded due to improper storage or handling. Use a fresh aliquot of CA-074e stock solution. Ensure stock solutions are not subjected to repeated freeze-thaw cycles.[5] |
| Low Esterase Activity | The cell line you are using may have low intracellular esterase activity, leading to inefficient conversion of CA-074e to CA-074. Consider measuring esterase activity in your cells or using the active form, CA-074, in cell lysate experiments. |
Problem: High variability in results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Health or Density | Variations in cell health, confluency, or passage number can affect cellular metabolism, including esterase activity. Maintain consistent cell culture practices. |
| pH Fluctuations in Culture | The inhibitory activity of CA-074 is pH-dependent.[3][14] Ensure your cell culture medium is properly buffered and that pH does not fluctuate significantly between experiments. |
| Precipitation of the Inhibitor | CA-074e has limited aqueous solubility.[12] Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low and does not cause precipitation of the inhibitor. Visually inspect for any precipitate. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its active form, CA-074.
| Parameter | This compound (CA-074e) | CA-074 | Reference |
| Target | Pro-inhibitor for intracellular Cathepsin B | Cathepsin B | [1] |
| IC₅₀ (Cathepsin B) | 8.9 µM (pH 4.6), 7.6 µM (pH 7.2) | 6 nM (pH 4.6), 723 nM (pH 7.2) | [1][4] |
| Typical In Vitro Concentration | 10 - 50 µM | Not cell-permeable | [1][3] |
| Storage (Powder) | -20°C (≥ 4 years) | -20°C | [2] |
| Storage (Stock Solution in DMSO) | -80°C (2 years), -20°C (1 year) | -80°C (6 months), -20°C (1 month) | [5][10] |
Experimental Protocols
General Protocol for In Vitro Inhibition of Intracellular Cathepsin B:
-
Prepare Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to a stock concentration of 10 mM.[12] Aliquot and store at -80°C.[5]
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow overnight.
-
Inhibitor Treatment: On the day of the experiment, dilute the CA-074e stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-50 µM).[1][3] Remove the old medium from the cells and replace it with the medium containing CA-074e.
-
Incubation: Incubate the cells for a sufficient period (e.g., 2-4 hours) to allow for cellular uptake and conversion to CA-074.[5]
-
Assay Cathepsin B Activity: After incubation, wash the cells and proceed with your specific protocol for measuring intracellular cathepsin B activity (e.g., cell lysis followed by a fluorogenic substrate assay).
Visualizations
Caption: Intracellular activation and inhibition by CA-074e.
References
- 1. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. tnfalphainhibitors.com [tnfalphainhibitors.com]
- 13. CA-074Me Protection against Anthrax Lethal Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of CA-074 methyl ester in solution and storage conditions
Welcome to the technical support center for CA-074 methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Storage
Q1: How should I store the solid this compound powder?
A1: The solid powder of this compound should be stored at -20°C for long-term stability. At this temperature, the compound is stable for at least four years.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations typically ranging from 10 mg/mL to 100 mg/mL.[1] For higher concentrations, gentle warming at 37°C or sonication may be required. Always use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.
Q3: How should I store the stock solution?
A3: For optimal stability, aliquot the DMSO stock solution into single-use volumes and store at -80°C. Under these conditions, the stock solution is stable for up to two years.[1] For shorter-term storage (up to one year), -20°C is also acceptable.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
| Storage Condition | Solid Powder | Stock Solution (in DMSO) |
| -20°C | ≥ 4 years | Up to 1 year[1] |
| -80°C | Not specified | Up to 2 years[1] |
Q4: I've noticed precipitation in my stock solution after thawing. What should I do?
A4: If you observe precipitation upon thawing your DMSO stock solution, you can gently warm the vial to 37°C for 10-15 minutes and vortex or sonicate until the precipitate redissolves. To prevent this, ensure you are using anhydrous DMSO and that the stock solution is properly sealed to prevent moisture absorption.
Stability in Aqueous Solutions
Q5: How stable is this compound in aqueous buffers like PBS?
A5: this compound is a pro-inhibitor that is designed to be hydrolyzed by intracellular esterases to its active form, CA-074. This hydrolysis can also occur in aqueous solutions, and the rate is dependent on pH, temperature, and the presence of esterases. While specific quantitative data on the hydrolysis rate in PBS is limited, it is generally recommended to prepare fresh dilutions in aqueous buffers immediately before use. One study reported solubility of a 1:1 DMSO:PBS (pH 7.2) solution at 0.5 mg/mL, but stability over time was not specified.
Q6: Can I use this compound in cell culture media?
A6: Yes, this compound is designed to be cell-permeable. When added to cell culture media, it will be taken up by cells and then hydrolyzed by intracellular esterases to the active inhibitor, CA-074. However, be aware that esterases present in serum-containing media can also lead to extracellular hydrolysis. Therefore, it is recommended to add the compound to the media immediately before treating the cells. For in vivo studies, mixed solutions should be used immediately for optimal results.
Q7: My experiment requires a long incubation time. How can I ensure the stability of this compound?
A7: For long-term experiments, the stability of the methyl ester form can be a concern due to hydrolysis. If the experimental design allows, consider replacing the media with freshly prepared this compound at regular intervals. Alternatively, for cell-free assays where the active form is desired, using CA-074 directly might be a more suitable option, though its cell permeability is lower.
Mechanism of Action and Experimental Design
Q8: What is the mechanism of action of this compound?
A8: this compound is a cell-permeable pro-inhibitor of Cathepsin B. Its methyl ester group allows it to cross cell membranes. Once inside the cell, intracellular esterases cleave the methyl ester, converting it to the active, irreversible Cathepsin B inhibitor, CA-074.
Q9: What are the key signaling pathways inhibited by this compound?
A9: By inhibiting Cathepsin B, this compound can modulate several downstream signaling pathways. Two prominent examples are apoptosis and NLRP3 inflammasome activation.
-
Apoptosis: Cathepsin B, upon its release from the lysosome into the cytosol, can initiate a cascade of events leading to apoptosis. It can directly activate pro-apoptotic proteins like Bid and degrade anti-apoptotic proteins such as Bcl-xL and Mcl-1. This ultimately leads to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.
-
NLRP3 Inflammasome Activation: Lysosomal destabilization can lead to the release of active Cathepsin B into the cytosol. Cytosolic Cathepsin B can then promote the assembly and activation of the NLRP3 inflammasome complex, leading to the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18.
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a solution of interest (e.g., PBS, cell culture media) and quantifying its hydrolysis to CA-074.
Objective: To determine the degradation rate of this compound and the formation of its active metabolite, CA-074, over time.
Materials:
-
This compound
-
CA-074 (as a reference standard)
-
High-purity solvents (e.g., DMSO, acetonitrile, methanol, water)
-
Buffer of interest (e.g., PBS pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Standards:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of CA-074 in anhydrous DMSO.
-
From these stock solutions, prepare a series of calibration standards for both compounds in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µM).
-
-
Sample Preparation for Stability Study:
-
Dilute the 10 mM stock solution of this compound into the aqueous buffer of interest to a final concentration of 100 µM.
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample solution.
-
Immediately stop the hydrolysis by adding an equal volume of cold acetonitrile. This will precipitate proteins and halt enzymatic activity.
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective. For example:
-
Start with 20% acetonitrile, ramp to 80% acetonitrile over 20 minutes.
-
Hold at 80% for 5 minutes.
-
Return to 20% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate calibration curves for both this compound and CA-074 by plotting peak area against concentration.
-
For each time point in the stability study, quantify the concentration of this compound remaining and the concentration of CA-074 formed using the respective calibration curves.
-
Plot the concentration of this compound versus time to determine its degradation kinetics.
-
Disclaimer: This information is intended for research use only. Please consult the relevant safety data sheets (SDS) before handling any chemical compounds. The provided protocols are general guidelines and may require optimization for specific experimental conditions.
References
appropriate vehicle control for CA-074 methyl ester experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CA-074 methyl ester (CA-074 Me), a cell-permeable, irreversible inhibitor of cathepsin B.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate vehicle control for this compound in in vitro experiments?
A1: The most common and appropriate vehicle control for in vitro experiments using this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to use the same concentration of DMSO in your control group as in your experimental group to account for any potential solvent effects. For example, if you treat your cells with 10 µM CA-074 Me from a 10 mM stock in DMSO, your vehicle control should contain 0.1% DMSO.
Q2: How should I prepare this compound for in vivo experiments and what is the corresponding vehicle control?
A2: For in vivo administration, this compound can be formulated in a mixture of solvents to ensure solubility and biocompatibility. A common formulation involves a multi-step process:
-
Dissolve CA-074 Me in DMSO to create a concentrated stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween80 and mix again.
-
Finally, add ddH₂O to reach the desired final concentration.
The vehicle control for this formulation would be the same mixture of DMSO, PEG300, Tween80, and ddH₂O in the same proportions used for the experimental group, but without the CA-074 Me. Another reported vehicle for in vivo studies is a mixture of DMSO and corn oil.[1] The choice of vehicle may depend on the route of administration and the specific animal model.
Q3: What is the mechanism of action of this compound?
A3: this compound is a cell-permeable prodrug.[2][3][4] Once it crosses the cell membrane, it is hydrolyzed by intracellular esterases into its active form, CA-074.[2][3][4] CA-074 is a potent and irreversible inhibitor of cathepsin B.[1][5] It has also been shown to inhibit cathepsin L under reducing conditions.[3][6]
Q4: Is this compound selective for cathepsin B?
A4: While CA-074 (the active form) is highly selective for cathepsin B, its precursor, CA-074 Me, has been reported to inactivate both cathepsin B and cathepsin L within cells.[7] Therefore, if selective inhibition of cathepsin B is critical for your experiment, using CA-074 directly on cell lysates or considering potential off-target effects on cathepsin L is advisable.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of CA-074 Me in stock solution or media | 1. Poor solubility in the chosen solvent. 2. The solvent (e.g., DMSO) has absorbed moisture, reducing its solvating capacity.[1] 3. The concentration of the stock solution is too high. | 1. Ensure you are using a recommended solvent like high-quality, anhydrous DMSO.[1] 2. Use fresh, unopened DMSO to prepare stock solutions.[1] 3. Warm the solution at 37°C for 10 minutes and/or sonicate to aid dissolution.[6] 4. Prepare a fresh stock solution at a lower concentration. |
| Inconsistent or no inhibitory effect observed | 1. Degradation of CA-074 Me. 2. Insufficient incubation time for cellular uptake and conversion to the active form. 3. Incorrect dosage. | 1. Aliquot stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] Prepare working solutions fresh for each experiment. 2. Increase the pre-incubation time with cells to allow for sufficient conversion to CA-074. A pre-treatment of 2 hours has been reported.[9] 3. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. |
| Unexpected cellular toxicity | 1. High concentration of the vehicle (e.g., DMSO). 2. Off-target effects of the inhibitor. | 1. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and that your vehicle control shows no toxicity. 2. Lower the concentration of CA-074 Me. 3. Consider potential off-target effects on other cathepsins, like cathepsin L.[7] |
| Variability in in vivo results | 1. Improper formulation and/or administration of the compound. 2. Instability of the compound in the formulation. | 1. Ensure the formulation is homogenous and completely dissolved before administration. 2. Prepare the formulation fresh before each administration to avoid degradation.[8] |
Experimental Protocols
In Vitro Cathepsin B Inhibition Assay
This protocol is adapted from commercially available cathepsin B inhibitor screening kits and can be used to verify the inhibitory activity of CA-074 Me.[10][11]
-
Prepare Reagents:
-
Cathepsin B Enzyme Solution: Dilute human recombinant cathepsin B in a reaction buffer.
-
Substrate Solution: Prepare a fluorogenic cathepsin B substrate (e.g., Ac-RR-AFC) in the reaction buffer.
-
Test Inhibitor: Prepare serial dilutions of CA-074 Me in the reaction buffer. Include a vehicle control (DMSO).
-
Positive Control Inhibitor: Use a known cathepsin B inhibitor (e.g., CA-074 or E-64).
-
-
Assay Procedure:
-
Add the cathepsin B enzyme solution to the wells of a 96-well plate.
-
Add the test inhibitor dilutions, vehicle control, and positive control to the respective wells.
-
Incubate at room temperature for 10-15 minutes.
-
Add the substrate solution to all wells to initiate the reaction.
-
Measure the fluorescence kinetically for 30-60 minutes at 37°C (Ex/Em = 400/505 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of CA-074 Me relative to the vehicle control.
-
Calculate the IC₅₀ value.
-
Signaling Pathways and Workflows
Cathepsin B Signaling in Inflammation
Cathepsin B plays a crucial role in the activation of the NLRP3 inflammasome, a key component of the innate immune system. Upon cellular stress or exposure to pathogens, cathepsin B can be released from the lysosome into the cytosol, where it can lead to the activation of the NLRP3 inflammasome, resulting in the secretion of pro-inflammatory cytokines IL-1β and IL-18.[12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Buy this compound | 147859-80-1 | >98% [smolecule.com]
- 5. escholarship.org [escholarship.org]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
determining the optimal working concentration of CA-074 methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists determine the optimal working concentration of CA-074 methyl ester for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (CA-074Me) is a cell-permeable compound that acts as an irreversible inhibitor of cathepsin B.[1][2] It is the methyl ester derivative of CA-074, which allows it to cross cell membranes.[2][3] Once inside the cell, intracellular esterases hydrolyze the methyl ester, converting it into the active form, CA-074, which then irreversibly binds to and inhibits cathepsin B.[1][2][4] This mechanism makes CA-074Me a pro-inhibitor.[4]
Q2: What is the primary target of this compound?
The primary target of this compound is cathepsin B, a lysosomal cysteine protease.[2][5] However, it's important to note that under certain conditions, particularly reducing environments, CA-074Me can also inhibit cathepsin L.[6][7] Some studies suggest that for highly selective inhibition of cathepsin B within living cells, the parental compound CA-074 might be a better choice, although its cell permeability is limited.[6][8]
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in organic solvents like DMSO and ethanol.[1][3][7][9] For example, it is soluble in DMSO at concentrations of 79 mg/mL (198.75 mM) and in ethanol at ≥51.5 mg/mL.[1][7] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. To aid dissolution, you can warm the tube at 37°C for 10 minutes or use an ultrasonic bath.[7] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Q4: What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific research question. Based on published studies, a general starting range is between 10 µM and 100 µM.
| Cell Line/Model | Working Concentration | Incubation Time | Reference |
| HL-60 cells | 100 µM | 2 hours | [1] |
| Macrophages (for p62 expression) | 10 µM | 4 hours | [5] |
| GC-1 cells (irradiated) | 10 µM | 12 hours | [5] |
| BMM cells (osteoclastogenesis) | 5 µM and 50 µM | 24 hours | [5] |
| Human MCF-10A neoT cells | 50 µM | 2 hours | [1] |
| Murine fibroblasts | 10 µM | 24 hours | [6] |
Q5: How can I determine the optimal concentration for my specific experiment?
The best approach is to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and then assessing the inhibition of cathepsin B activity or the downstream biological effect you are studying. A good starting point is to test concentrations from 1 µM to 100 µM.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of cathepsin B activity | Incorrect concentration: The concentration of CA-074Me may be too low for your specific cell type or experimental conditions. | Perform a dose-response curve to determine the optimal concentration. Start with a broader range (e.g., 1 µM to 200 µM). |
| Poor cell permeability: Although designed to be cell-permeable, efficiency can vary between cell lines. | Increase the incubation time to allow for more efficient uptake and conversion to the active form. | |
| Inhibitor instability: The methyl ester can be hydrolyzed in aqueous solutions over time, reducing its effectiveness.[10] | Prepare fresh working solutions from your stock solution for each experiment. Avoid storing diluted solutions. | |
| Off-target effects observed | Inhibition of other cathepsins: At higher concentrations or under reducing conditions, CA-074Me can inhibit other cathepsins like cathepsin L.[6][7] | Use the lowest effective concentration determined from your dose-response experiment. Consider using the more selective inhibitor CA-074 if your experimental design allows for its delivery into the cells. |
| Cell toxicity | High concentration: The concentration of CA-074Me may be too high, leading to cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiment to identify a non-toxic working concentration. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in your final working solution may be too high. | Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments. | |
| Inconsistent results | Variability in stock solution: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Aliquot your stock solution after the initial preparation to minimize freeze-thaw cycles. |
| Differences in cell conditions: Cell density, passage number, and overall health can influence the experimental outcome. | Standardize your cell culture conditions for all experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Cathepsin B Activity Assay
This protocol outlines a general workflow to determine the effective concentration of this compound for inhibiting intracellular cathepsin B activity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 100 mM citrate, pH 5.0, 2% CHAPS)[1]
-
Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
96-well black microplate
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Dose-Response Treatment:
-
Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of CA-074Me.
-
Incubate the cells for a predetermined time (e.g., 2, 4, 12, or 24 hours) based on your experimental goals.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.
-
-
Cathepsin B Activity Assay:
-
In a new 96-well black microplate, add a specific volume of cell lysate to each well.
-
Prepare the cathepsin B substrate according to the manufacturer's instructions and add it to each well to initiate the reaction.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC-based substrates).
-
Take kinetic readings every 5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time) for each concentration.
-
Normalize the activity of the treated samples to the vehicle control.
-
Plot the percentage of cathepsin B inhibition versus the concentration of this compound to determine the IC50 (the concentration at which 50% of the enzyme activity is inhibited).
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ≥98% (HPLC), solid, Cathepsin B inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. Induction of cell death in neuroblastoma by inhibition of cathepsins B and L - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of pH-Dependent Inhibition: CA-074 vs. CA-074 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory profiles of CA-074 and its methyl ester derivative, CA-074Me, against cathepsin B, a lysosomal cysteine protease implicated in numerous physiological and pathological processes. A key differentiator in their biochemical activity is the profound influence of pH on the potency of CA-074, a characteristic that is absent in its esterified counterpart. This analysis is supported by experimental data to inform the selection and application of these inhibitors in research and drug development.
Executive Summary
CA-074 is a potent, irreversible inhibitor of cathepsin B, demonstrating a marked preference for acidic environments that mimic the lysosome. Its inhibitory activity is significantly attenuated at neutral pH. In contrast, CA-074 methyl ester (CA-074Me) is a cell-permeable pro-inhibitor that exhibits weak, pH-independent inhibition of cathepsin B. Within the cell, CA-074Me is hydrolyzed by intracellular esterases to CA-074, the active inhibitor. The choice between these two compounds hinges on the experimental context, particularly whether the target is extracellular, intracellular, or within a specific subcellular compartment with a defined pH.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The inhibitory activities of CA-074 and CA-074Me against cathepsin B have been evaluated at various pH levels, reflecting different cellular environments such as the lysosome (pH 4.6), secretory vesicles (pH 5.5), and the cytosol (pH 7.2). The data clearly illustrates the pH-dependent potency of CA-074 and the comparatively weak, pH-independent nature of CA-074Me.
| Inhibitor | Parameter | pH 4.6 | pH 5.5 | pH 7.2 |
| CA-074 | IC₅₀ | 6 nM[1] | 44 nM[2][3] | 723 nM[1] |
| Kᵢ | 22 nM[1][4] | 211 nM[1][4] | 1.98 µM[1][4] | |
| CA-074Me | IC₅₀ | 8.9 µM[2][3][4][5][6] | 13.7 µM[2][3][4][5][6] | 7.6 µM[2][3][4][5][6] |
| Kᵢ | 52 µM[7] | 56 µM[7] | 29 µM[7] |
Key Observations:
-
CA-074 is over 100-fold more potent at the acidic pH of 4.6 compared to the neutral pH of 7.2.[2][4][8]
-
Methylation of the C-terminal proline in CA-074 to form CA-074Me abolishes this pH-dependent inhibition.[2][4][8]
-
CA-074Me is a significantly weaker inhibitor than CA-074 across all tested pH values.[2][3][4][5][6] For instance, at pH 4.6, CA-074 is approximately 1495-fold more potent than CA-074Me based on their IC₅₀ values.[2][5]
Mechanism of pH-Dependent Inhibition
The differential activity of CA-074 at varying pH levels is attributed to its chemical structure, specifically the free C-terminal carboxyl group on the proline residue.[2][4][8] Molecular docking studies suggest that at acidic pH (4.6), the carboxylate group of CA-074 forms ionic interactions with histidine residues (His110 and His111) in the S2' subsite of cathepsin B.[4][8] These interactions are crucial for the potent inhibition observed at this pH. At neutral pH (7.2), these ionic interactions are altered, leading to a significant reduction in inhibitory potency.[4][8] In CA-074Me, the methylation of this carboxyl group prevents these critical ionic interactions, thereby eliminating the pH-dependent inhibition.[4][6] Both CA-074 and CA-074Me have been shown to be irreversible inhibitors of cathepsin B.[2][4]
Cellular Uptake and Activation
CA-074, with its charged carboxyl group, has poor cell permeability. In contrast, the esterified CA-074Me is more lipophilic and can readily cross cellular membranes.[4][9][10] Once inside the cell, intracellular esterases cleave the methyl ester group, converting CA-074Me into the active inhibitor, CA-074.[4][9][11] This pro-drug strategy allows for the effective inhibition of intracellular cathepsin B.[4] However, it is important to note that some studies suggest that CA-074Me may also inhibit other cysteine proteases like cathepsin L within living cells, whereas CA-074 appears to be more selective for cathepsin B under similar conditions.[12][13]
Caption: Cellular uptake and activation pathway of CA-074 and CA-074Me.
Experimental Protocols
The following are summarized methodologies for determining the inhibitory constants of CA-074 and CA-074Me against cathepsin B.
Determination of IC₅₀ Values
-
Enzyme Activation: Recombinant human cathepsin B is activated in a buffer appropriate for the target pH (e.g., sodium acetate for pH 4.6 and 5.5, or HEPES for pH 7.2) containing a reducing agent like DTT.
-
Inhibitor Preparation: A stock solution of CA-074 or CA-074Me is prepared in DMSO and serially diluted to achieve a range of final concentrations.
-
Assay Reaction: The activated cathepsin B is pre-incubated with the various concentrations of the inhibitor for a specified time (e.g., 30 minutes) at room temperature.
-
Substrate Addition: A fluorogenic substrate, such as Z-FR-AMC (Z-Phe-Arg-AMC), is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Determination of Irreversibility
-
Pre-incubation: Cathepsin B is pre-incubated with the inhibitor at a concentration that is a multiple (e.g., 10-fold) of its IC₅₀ value for a set duration (e.g., 30 minutes).[2][4]
-
Dilution: The enzyme-inhibitor mixture is then diluted significantly (e.g., 100-fold) to reduce the concentration of the free inhibitor to well below its IC₅₀.[2][4]
-
Activity Measurement: The activity of the diluted enzyme is measured immediately after the addition of a fluorogenic substrate.[2][4]
-
Interpretation: If the enzyme activity does not recover upon dilution, it indicates that the inhibition is irreversible.[2][4]
Conclusion
The choice between CA-074 and CA-074Me should be guided by the specific experimental aims and design. For studies involving purified cathepsin B in acidic environments, or for targeting extracellular cathepsin B, CA-074 is the more potent and appropriate inhibitor. For inhibiting intracellular cathepsin B, the cell-permeable pro-inhibitor CA-074Me is required. However, researchers should consider the potential for off-target effects and the concentrations needed to achieve effective intracellular levels of the active CA-074, especially when investigating cathepsin B activity in cellular compartments with different pH values. The pH-dependent nature of CA-074's inhibitory activity is a critical factor that can be exploited to dissect the roles of cathepsin B in various biological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. angiotensin-1-2-1-8-amide.com [angiotensin-1-2-1-8-amide.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
evaluating the neuroprotective effects of CA-074 methyl ester compared to other neuroprotective agents
In the landscape of neuroprotective research, a diverse array of compounds is being investigated for their potential to mitigate neuronal damage in ischemic and neurodegenerative conditions. This guide provides a detailed comparison of the cathepsin B inhibitor, CA-074 methyl ester, with other notable neuroprotective agents: Edaravone, Citicoline, and Cerebrolysin. The following sections present quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of this compound, Edaravone, Citicoline, and Cerebrolysin in preclinical models of stroke and Alzheimer's disease, as well as clinical trial data for the latter three agents in stroke. It is important to note that the preclinical data for this compound has not been directly compared to the other agents in head-to-head studies; therefore, this comparison is based on findings from independent research.
Table 1: Preclinical Efficacy in Ischemic Stroke Models
| Neuroprotective Agent | Animal Model | Key Efficacy Endpoint | Result |
| This compound | Rat MCAO | Neuronal loss in substantia nigra | Reduced neuronal loss and gliosis[1] |
| Edaravone | Rat MCAO | Infarct volume | Significant reduction in infarct size[2] |
| Citicoline | Rat MCAO | Infarct volume | 27.8% reduction in infarct volume (meta-analysis of experimental studies) |
| Cerebrolysin | Rat embolic MCAO | Infarct volume & Neurological score | No significant reduction in infarct volume, but substantial improvement in neurological outcomes[3] |
Table 2: Preclinical Efficacy in Alzheimer's Disease Models
| Neuroprotective Agent | Animal Model | Key Efficacy Endpoint | Result |
| This compound | APP/PS1 transgenic mice | Learning and memory (Morris water maze) | Significantly shorter time to find the platform compared to control[4] |
| This compound | APP/PS1 transgenic mice | Aβ protein expression | Significantly lower relative expression of Aβ protein[4] |
| Citicoline | Rat model of dementia | Cognitive function | Improved cognitive abilities[5] |
| Cerebrolysin | Mouse models of AD | Hippocampal neurogenesis | Enhanced dentate gyrus neurogenesis |
Table 3: Clinical Efficacy in Acute Ischemic Stroke (Network Meta-analysis) [6][7]
| Neuroprotective Agent | Outcome Measure (vs. Control) | Result |
| Edaravone | 7-day NIHSS Score | Most effective intervention |
| Edaravone | 90-day Barthel Index | Most effective intervention |
| Citicoline | 90-day mRS Score | Favorable outcome |
| Cerebrolysin | 90-day mRS Score | Favorable outcome |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are mediated through distinct and sometimes overlapping signaling pathways.
This compound
This compound is a cell-permeable prodrug that is converted intracellularly to CA-074, a potent and selective inhibitor of the lysosomal cysteine protease, cathepsin B.[8] Its neuroprotective mechanism involves:
-
Inhibition of Cathepsin B: Prevents the release of cathepsin B from lysosomes into the cytoplasm, a key step in apoptosis and inflammation.
-
NLRP3 Inflammasome Inhibition: Suppresses the activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines IL-1β and IL-18.[4]
-
Maintenance of Lysosomal Membrane Integrity: Indirectly protects against lysosomal rupture.[9]
Edaravone
Edaravone is a potent free-radical scavenger.[2] Its neuroprotective actions are attributed to:
-
Antioxidant Effects: Scavenges peroxyl radicals, inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[2]
-
Nrf2 Pathway Activation: Activates the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes.[10][11]
-
GDNF/RET Signaling: Induces the GDNF receptor RET, activating the GDNF/RET neurotrophic signaling pathway.[12][13]
Citicoline
Citicoline (CDP-choline) is an essential intermediate in the synthesis of phosphatidylcholine, a major component of cell membranes. Its neuroprotective mechanisms include:
-
Membrane Stabilization: Promotes the synthesis of phospholipids, thereby stabilizing neuronal membranes.[14]
-
SIRT1 Activation: Increases the expression and activity of Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity.
-
Neurotransmitter Synthesis: Provides choline for the synthesis of acetylcholine, a key neurotransmitter for cognitive function.[14]
Cerebrolysin
Cerebrolysin is a mixture of low-molecular-weight peptides and free amino acids derived from porcine brain. It exerts multimodal neurotrophic and neuroprotective effects by:
-
Mimicking Neurotrophic Factors: Acts similarly to endogenous neurotrophic factors, promoting neuronal survival, differentiation, and plasticity.[15]
-
Modulating Signaling Pathways: Activates the Sonic Hedgehog (Shh) and PI3K/Akt signaling pathways.[15][16]
-
Anti-inflammatory and Anti-apoptotic Effects: Reduces neuroinflammation and inhibits apoptotic pathways.[17]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols for the key studies cited.
This compound: Ischemic Stroke Model[1]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Ischemia: Permanent distal middle cerebral artery occlusion (dMCAO).
-
Treatment: this compound (dose not specified in the abstract) or vehicle administered.
-
Assessment:
-
Histology: Neuronal loss and gliosis in the ipsilateral substantia nigra were evaluated.
-
Mortality: Monitored throughout the experiment.
-
-
Experimental Workflow:
Edaravone: Ischemic Stroke Model[18][19]
-
Animal Model: Not specified in the abstract, but typically rats or mice in stroke research.
-
Induction of Ischemia: Acute ischemic stroke.
-
Treatment: Edaravone (30 mg) added to 100 ml of 0.9% sodium chloride solution, administered intravenously twice daily for 14 days.
-
Assessment:
-
Neurological Function: Assessed using various neurological scales.
-
Infarct Volume: Measured to quantify the extent of brain damage.
-
-
Experimental Workflow:
Citicoline: Alzheimer's Disease Model[5]
-
Animal Model: Male Wistar rats.
-
Induction of Dementia: Repeated intraperitoneal administration of scopolamine hydrobromide (2.0 mg/kg) for 11 days.
-
Treatment: An experimental combination including citicoline, as well as citicoline alone, was administered orally daily for 51 days (40 days before and 11 days concurrently with scopolamine).
-
Assessment:
-
Behavioral Tests: Step-through inhibitory avoidance, T-maze, Barnes maze, and novel object recognition tests were conducted.
-
-
Experimental Workflow:
Cerebrolysin: Ischemic Stroke Model[3][20]
-
Animal Model: Rats.
-
Induction of Ischemia: Embolic middle cerebral artery occlusion (MCAo).
-
Treatment: Cerebrolysin (30 mL in addition to standard treatment) or placebo administered intravenously once daily for 10 days, starting within 24 hours of stroke onset.
-
Assessment:
-
Functional Outcome: Assessed at 90 days using scales such as the Barthel Index and modified Rankin Scale.
-
-
Experimental Workflow:
Conclusion
This guide provides a comparative overview of this compound, Edaravone, Citicoline, and Cerebrolysin as neuroprotective agents. While this compound shows promise in preclinical models through its targeted inhibition of cathepsin B and the NLRP3 inflammasome, Edaravone, Citicoline, and Cerebrolysin have been more extensively studied in clinical settings for stroke, demonstrating varying degrees of efficacy. The distinct mechanisms of action of these agents highlight the multifaceted nature of neuroprotection and suggest that combination therapies or patient-specific approaches may be beneficial. Further head-to-head comparative studies, particularly including newer agents like this compound, are warranted to establish a clearer hierarchy of efficacy and to guide the development of future neuroprotective strategies.
References
- 1. Frontiers | Inhibition of Cathepsins B Induces Neuroprotection Against Secondary Degeneration in Ipsilateral Substantia Nigra After Focal Cortical Infarction in Adult Male Rats [frontiersin.org]
- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cerebrolysin.com [cerebrolysin.com]
- 4. This compound, an inhibitor of cathepsin B, combined with the calcium channel blocker Nimodipine inhibits NLRP3 inflammasome activation and alleviates the lesions of Alzheimer's disease transgenic mice [pubmed.ncbi.nlm.nih.gov]
- 5. Memory Recovery Effect of a New Bioactive Innovative Combination in Rats with Experimental Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 7. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Protective mechanisms of CA074-me (other than cathepsin-B inhibition) against programmed necrosis induced by global cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection [mdpi.com]
- 11. Neuroprotection of edaravone on the hippocampus of kainate-induced epilepsy rats through Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Citicoline: neuroprotective mechanisms in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cerebrolysin.com [cerebrolysin.com]
- 16. cerebrolysin.com [cerebrolysin.com]
- 17. Cerebrolysin alleviates early brain injury after traumatic brain injury by inhibiting neuroinflammation and apoptosis via TLR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
